Alloc-D-Phe
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-2-8-18-13(17)14-11(12(15)16)9-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2,(H,14,17)(H,15,16)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBZCQLQINXRAC-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Alloc-D-Phe: A Technical Guide to its Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of N-allyloxycarbonyl-D-phenylalanine (Alloc-D-Phe). Given the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines established data for the parent compound, D-phenylalanine, with established synthetic methodologies for N-protected amino acids to offer a thorough and practical resource.
Core Chemical Properties
| Property | Value (for D-Phenylalanine) | Citation |
| Molecular Formula | C9H11NO2 | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Melting Point | 273-276 °C (decomposes) | [1] |
| Solubility in Water | 28.2 g/L at 16 °C | [2] |
| Appearance | White to off-white powder | [1] |
Note: The molecular formula for this compound is C13H15NO4, and its molecular weight is 249.26 g/mol .
Chemical Structure
The structure of this compound consists of the D-isomer of phenylalanine with its amino group protected by an allyloxycarbonyl group.
Caption: Chemical structure of N-allyloxycarbonyl-D-phenylalanine (this compound).
Experimental Protocols
Due to the absence of a specific, detailed experimental protocol for the synthesis of this compound in the reviewed literature, the following section provides a representative methodology based on the known synthesis of Alloc-L-Phe and general principles of amino acid protection.
Synthesis of N-allyloxycarbonyl-D-phenylalanine (this compound)
This protocol describes a plausible method for the N-protection of D-phenylalanine using allyl chloroformate.
Materials:
-
D-Phenylalanine
-
Allyl chloroformate
-
1,4-Dioxane
-
Sodium azide
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of Allyl Azide (Caution: Handle with care in a well-ventilated fume hood): In a round-bottom flask, dissolve allyl chloroformate (1.0 eq) in 1,4-dioxane. To this solution, add a solution of sodium azide (1.2 eq) in deionized water. Stir the resulting emulsion vigorously for 1 hour at room temperature.
-
Acylation of D-Phenylalanine: In a separate reaction vessel, dissolve D-phenylalanine (1.1 eq) in a suitable aqueous basic solution (e.g., 1M sodium hydroxide) to deprotonate the amino group.
-
Reaction: Slowly add the prepared allyl azide solution to the D-phenylalanine solution with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, acidify the mixture to a pH of approximately 2-3 using a dilute acid (e.g., 1M HCl). Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Further Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography to obtain pure this compound.
General Purification Protocol for Protected Amino Acids (Recrystallization)
This protocol outlines a general method for the purification of a protected amino acid like this compound.
Materials:
-
Crude this compound
-
Suitable solvent system (e.g., ethyl acetate/hexanes, toluene/cyclohexane)
-
Heating mantle or water bath
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Determine an appropriate solvent system in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent system.
-
Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Logical Workflow for this compound in Peptide Synthesis
The primary application of this compound is in solid-phase peptide synthesis (SPPS), where the Alloc group serves as a temporary protecting group for the amine functionality. The following diagram illustrates the logical workflow of incorporating an this compound residue into a growing peptide chain and its subsequent deprotection.
Caption: Workflow for the incorporation and deprotection of this compound in SPPS.
References
Synthesis of N-allyloxycarbonyl-D-phenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-allyloxycarbonyl-D-phenylalanine (Alloc-D-Phe-OH), a crucial building block in peptide synthesis and various applications within drug development. This document details a common synthetic methodology, presents a structured summary of key data, and includes visualizations to clarify the experimental workflow.
Introduction
N-allyloxycarbonyl-D-phenylalanine is a derivative of the non-proteinogenic amino acid D-phenylalanine, where the amino group is protected by an allyloxycarbonyl (Alloc) group. The Alloc protecting group is valuable in orthogonal peptide synthesis strategies due to its selective removal under mild conditions using palladium catalysts, which do not affect other common protecting groups like Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). This allows for specific modifications, such as side-chain cyclization or branching of peptides.
Synthesis Methodology
The synthesis of N-allyloxycarbonyl-D-phenylalanine is typically achieved through the acylation of the amino group of D-phenylalanine with allyl chloroformate under basic conditions. This reaction, a variation of the Schotten-Baumann reaction, is a robust and widely used method for the N-protection of amino acids.
General Reaction Scheme
The overall chemical transformation is depicted below:
Caption: General workflow for the synthesis of N-allyloxycarbonyl-D-phenylalanine.
In-Depth Technical Guide to the Physical Characteristics of N-Allyloxycarbonyl-D-phenylalanine (Alloc-D-Phe)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical characteristics of N-Allyloxycarbonyl-D-phenylalanine (Alloc-D-Phe). The information is compiled to assist researchers and professionals in drug development and peptide synthesis in understanding and utilizing this compound.
Core Physical and Chemical Properties
N-Allyloxycarbonyl-D-phenylalanine (this compound) is a synthetic derivative of the non-proteinogenic amino acid D-phenylalanine. The allyloxycarbonyl (Alloc) group serves as a protecting group for the amine functionality, which is particularly useful in solid-phase peptide synthesis (SPPS). The Alloc group is known for its stability under both acidic and basic conditions typically used for the removal of Boc and Fmoc protecting groups, respectively. It can be selectively removed under mild conditions using palladium(0) catalysis.
A summary of the key physical data is presented in Table 1.
| Property | Value | Source |
| Chemical Formula | C13H15NO4 | N/A |
| Molecular Weight | 249.26 g/mol | N/A |
| CAS Number | 152507-71-6 (for DCHA salt) | [1] |
| Appearance | White to off-white powder (inferred from related compounds) | N/A |
| Melting Point | 135 - 141 °C (for L-enantiomer DCHA salt) | [2] |
| Solubility | Generally soluble in organic solvents like DMF, DCM, and methanol. | N/A |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound. Below are the expected spectral characteristics based on the analysis of related compounds.
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the protons of the D-phenylalanine backbone, the aromatic side chain, and the allyloxycarbonyl group. |
| ¹³C NMR | Resonances for the carbonyl carbons, aromatic carbons, and the carbons of the Alloc protecting group. |
| FTIR | Characteristic absorption bands for the C=O (urethane and carboxylic acid), N-H, and C-H bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the molecule, along with predictable fragmentation patterns. |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and characterization of this compound.
Synthesis of this compound-OH
The synthesis of N-allyloxycarbonyl-D-phenylalanine can be achieved by reacting D-phenylalanine with allyl chloroformate in the presence of a base.
Diagram: Synthesis of this compound
Caption: General reaction scheme for the synthesis of this compound.
Protocol:
-
Dissolve D-phenylalanine in an aqueous solution of a suitable base, such as sodium bicarbonate, at 0-5 °C.
-
Slowly add allyl chloroformate to the stirred solution, maintaining the temperature and pH.
-
Allow the reaction to proceed for several hours at room temperature.
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound-OH.
Characterization Methods
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
¹H NMR Analysis: Acquire the spectrum using a standard proton NMR pulse sequence. Expected signals include: a multiplet for the α-proton of the phenylalanine backbone, doublets of doublets for the β-protons, multiplets for the aromatic protons, and signals corresponding to the allyl group (CH₂ and CH=CH₂).
¹³C NMR Analysis: Acquire the spectrum using a standard carbon NMR pulse sequence with proton decoupling. Expected signals include those for the carbonyl carbons of the carboxylic acid and the urethane, the aromatic carbons, the α- and β-carbons of the phenylalanine backbone, and the carbons of the allyl group.
Diagram: NMR Characterization Workflow
References
An In-depth Technical Guide to the Allyloxycarbonyl (Alloc) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The allyloxycarbonyl (Alloc) protecting group is a crucial tool in modern organic synthesis, particularly in the fields of peptide synthesis, natural product synthesis, and drug development. Its unique deprotection mechanism, predicated on palladium catalysis, offers a high degree of orthogonality with other commonly employed protecting groups. This guide provides a comprehensive overview of the core features of the Alloc group, including its protection and deprotection mechanisms, stability profile, and detailed experimental protocols.
Introduction to the Alloc Protecting Group
The Alloc group is a carbamate-based protecting group used for amines, alcohols, and thiols. Its structure consists of an allyloxy group attached to a carbonyl, which in turn is bonded to the heteroatom of the functional group being protected.
The key advantage of the Alloc group lies in its stability to a wide range of acidic and basic conditions, allowing for the selective removal of other protecting groups, such as tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), in its presence. The deprotection of the Alloc group is achieved under mild, neutral conditions using a palladium(0) catalyst, ensuring the preservation of sensitive functionalities within complex molecules.
Mechanism of Protection and Deprotection
The introduction of the Alloc group onto an amine is typically accomplished by reacting the amine with allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O) in the presence of a base. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: Mechanism of amine protection using Alloc-Cl.
The removal of the Alloc group is the cornerstone of its utility. It proceeds through a palladium(0)-catalyzed process involving the formation of a π-allyl palladium complex. This is followed by the irreversible decarboxylation of the resulting carbamic acid to yield the free amine, carbon dioxide, and a volatile allyl scavenger adduct.
Caption: Mechanism of Alloc deprotection via Pd(0) catalysis.
Orthogonality and Stability
A significant feature of the Alloc group is its orthogonality to other common protecting groups used in peptide synthesis.[1]
| Protecting Group | Cleavage Conditions | Stability of Alloc |
| Boc | Strong Acid (e.g., TFA) | Stable |
| Fmoc | Base (e.g., Piperidine) | Stable |
| Cbz | Hydrogenolysis (H₂/Pd/C) or strong acid | Stable to hydrogenolysis |
| Trt | Mild Acid | Stable |
The Alloc group is generally stable to a wide range of pH conditions, making it a robust protecting group for multi-step syntheses.[1] However, prolonged exposure to very strong acids or bases may lead to slow cleavage.
Quantitative Data on Deprotection
The efficiency of Alloc deprotection can be influenced by the choice of palladium catalyst, scavenger, solvent, and reaction conditions. Below are tables summarizing quantitative data from various studies.
Table 1: Comparison of Scavengers for Alloc Deprotection of a Secondary Amine on Solid Phase
| Scavenger | Equivalents | Time (min) | Conversion (%) | Reference |
| Me₂NH·BH₃ | 40 | 40 | Quantitative | [2] |
| Morpholine | - | - | Inferior | [2] |
| PhSiH₃ | - | - | Inferior | [2] |
Table 2: On-Resin Alloc Deprotection with Microwave Irradiation
| Catalyst | Scavenger Solution | Temperature (°C) | Time (min) | Conversion | Reference |
| Pd(PPh₃)₂Cl₂ | Meldrum's acid/TES-H/DIPEA | 50 | 10 | Complete | [3] |
Table 3: Metal-Free Alloc Deprotection
| Reagents | Solvent | Temperature (°C) | Time (h) | Purity (%) | Reference |
| I₂/H₂O | PolarClean/EtOAc | Room Temp. | - | 99 | [4] |
| I₂/H₂O | MeCN | 60 | 4 | Full Conversion | [4] |
Experimental Protocols
Materials:
-
Primary amine
-
Allyl chloroformate (Alloc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine (1.0 eq) and sodium bicarbonate (6.0 eq) in a 1:1 mixture of THF and water.
-
Cool the mixture to 0 °C in an ice bath.
-
Add allyl chloroformate (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the Alloc-protected amine.
Materials:
-
Alloc-protected amine
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃) as a scavenger
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Alloc-protected amine (1.0 eq) in dichloromethane under an inert atmosphere (e.g., Argon).
-
Add phenylsilane (10.0 eq) to the solution.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the deprotected amine.
Visualization of a Synthetic Workflow
The following diagram illustrates a typical workflow in solid-phase peptide synthesis (SPPS) where the Alloc group is used for orthogonal protection of a lysine side chain.
References
A Technical Guide to the Solubility and Stability of N-Allyloxycarbonyl-D-phenylalanine (Alloc-D-Phe)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Allyloxycarbonyl-D-phenylalanine (Alloc-D-Phe) is a critical building block in modern peptide synthesis, offering an orthogonal protecting group strategy that enhances the complexity and efficiency of peptide drug development. The allyloxycarbonyl (Alloc) group provides stability under conditions used for the removal of other common protecting groups like Fmoc and Boc, yet it can be selectively cleaved under mild conditions. A thorough understanding of the solubility and stability of this compound is paramount for its effective storage, handling, and incorporation into synthetic workflows, ensuring the purity and yield of the final peptide product. This technical guide provides a comprehensive overview of the known stability profile of the Alloc group, alongside detailed experimental protocols for determining the solubility and stability of this compound.
Introduction to this compound
This compound is a derivative of the non-proteinogenic amino acid D-phenylalanine, where the alpha-amino group is protected by an allyloxycarbonyl (Alloc) group. This protection strategy is instrumental in solid-phase peptide synthesis (SPPS) and solution-phase synthesis, particularly in the construction of complex peptides, cyclic peptides, and peptide libraries. The orthogonality of the Alloc group allows for its selective removal in the presence of acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups, enabling site-specific modifications of the peptide chain.
Chemical Stability of the Alloc Group
The stability of the Alloc group is a cornerstone of its utility. It is robust under a variety of conditions commonly employed in peptide synthesis, while being susceptible to specific cleavage reagents.[1]
Data Presentation: Chemical Compatibility of the Alloc Group
| Reagent/Condition | Compatibility | Notes |
| Piperidine | Stable | Commonly used for Fmoc group removal.[1] |
| Trifluoroacetic Acid (TFA) | Stable | Commonly used for Boc group and side-chain deprotection.[1] |
| Palladium(0) Catalysts | Labile | The standard method for Alloc group removal.[1] |
| - Pd(PPh₃)₄/Scavenger | Labile | Scavengers like morpholine, PhSiH₃, or N-methylaniline are used to trap the allyl cation. |
| Iodine/Water | Labile | A reported metal-free method for on-resin Alloc removal. |
| Hydrazine | Incompatible | Used for ivDde group removal; can reduce the allyl double bond. This can be mitigated by the addition of allyl alcohol.[1] |
| Strong Acids (e.g., HBr in Acetic Acid) | Stable | The Alloc group is generally resistant to strongly acidic conditions used for Z-group removal. |
| Catalytic Hydrogenolysis | Stable | Conditions used for the removal of the Cbz (Z) group. |
Solubility of this compound
The solubility of this compound is influenced by its molecular structure, which contains both a hydrophobic phenyl ring and the moderately polar Alloc group. While specific quantitative solubility data for this compound is not extensively published, it is expected to be soluble in a range of organic solvents commonly used in peptide synthesis, such as dichloromethane (DCM), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). Its aqueous solubility is anticipated to be low.
Experimental Protocol: Determination of Equilibrium Solubility
This protocol outlines a standard method for determining the equilibrium solubility of this compound in various solvents.
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a defined temperature.
Materials:
-
This compound
-
Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, Dichloromethane, Dimethylformamide, Acetonitrile, Methanol)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.22 µm)
Methodology:
-
Preparation of Stock Standard Solutions: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile) for HPLC calibration.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent.
-
Equilibration: Tightly cap the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter. Dilute the filtrate with a suitable solvent to a concentration within the HPLC calibration range.
-
Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Mandatory Visualization: Experimental Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of this compound.
Data Presentation: Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | Data to be determined | Data to be determined |
| PBS (pH 7.4) | 25 | Data to be determined | Data to be determined |
| Dichloromethane | 25 | Data to be determined | Data to be determined |
| Dimethylformamide | 25 | Data to be determined | Data to be determined |
| Acetonitrile | 25 | Data to be determined | Data to be determined |
| Methanol | 25 | Data to be determined | Data to be determined |
Stability of this compound
The stability of this compound is crucial for its storage and use in multi-step syntheses. Degradation can lead to the formation of impurities that may be difficult to remove and can interfere with subsequent reactions. Stability is typically assessed under various conditions, including different pH values, temperatures, and in the presence of enzymes.
Experimental Protocol: Forced Degradation (Stress Testing) Study
This protocol is designed to identify potential degradation products and pathways for this compound.
Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Water bath or oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)
-
pH meter
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Mix the stock solution with HCl solutions to achieve final acid concentrations. Incubate at a specific temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with NaOH solutions. Incubate at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Mix the stock solution with H₂O₂ solution and incubate at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 60 °C, 80 °C).
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to UV and visible light in a photostability chamber.
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by HPLC-PDA-MS to quantify the remaining this compound and identify any degradation products.
Mandatory Visualization: Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study of this compound.
Experimental Protocol: Enzymatic Stability Assay
Objective: To evaluate the stability of this compound in the presence of common proteases.
Materials:
-
This compound
-
Proteases (e.g., Pepsin, Trypsin)
-
Appropriate buffer solutions for each enzyme (e.g., pH 2 for Pepsin, pH 8 for Trypsin)
-
Incubator
-
HPLC-MS system
Methodology:
-
Prepare Solutions: Dissolve this compound in the appropriate enzyme buffer.
-
Initiate Reaction: Add the enzyme to the this compound solution to a final desired concentration.
-
Incubation: Incubate the mixture at 37 °C.
-
Time-Point Analysis: At various time points, withdraw an aliquot and quench the enzymatic reaction (e.g., by adding a strong acid like TFA or a specific inhibitor).
-
Quantification: Analyze the samples by HPLC-MS to determine the concentration of remaining this compound.
Data Presentation: Stability of this compound
pH Stability
| pH | Temperature (°C) | Half-life (t½) | Major Degradation Products |
|---|---|---|---|
| 2.0 | 60 | Data to be determined | Data to be determined |
| 7.4 | 60 | Data to be determined | Data to be determined |
| 9.0 | 60 | Data to be determined | Data to be determined |
Thermal Stability
| Condition | Temperature (°C) | % Degradation after 24h | Major Degradation Products |
|---|---|---|---|
| Solid | 80 | Data to be determined | Data to be determined |
| Solution | 80 | Data to be determined | Data to be determined |
Enzymatic Stability
| Enzyme | Incubation Time (h) | % Remaining this compound |
|---|---|---|
| Pepsin | 24 | Data to be determined |
| Trypsin | 24 | Data to be determined |
Signaling Pathways and Degradation
Currently, there are no known signaling pathways directly involving this compound. Its biological significance lies in its role as a component of synthetically designed peptides that may interact with various biological targets. The degradation of this compound in a biological context would likely involve the cleavage of the Alloc group, followed by the metabolism of D-phenylalanine. D-amino acids are generally more resistant to degradation by common proteases compared to their L-counterparts.
Mandatory Visualization: Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Conclusion
References
The Allyloxycarbonyl (Alloc) Protecting Group: A Technical Guide to its Discovery, Development, and Application
Abstract
The allyloxycarbonyl (Alloc) group is a crucial amine-protecting group in modern organic synthesis, particularly in the realm of peptide and medicinal chemistry. Its defining characteristic is its orthogonality to many other common protecting groups, allowing for selective deprotection under mild, palladium-catalyzed conditions. This technical guide provides an in-depth exploration of the discovery and development of the Alloc group, detailing its chemical properties, methods of introduction and cleavage, and applications in complex molecule synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with detailed experimental protocols, comparative quantitative data, and mechanistic visualizations.
Introduction
The strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable with high selectivity and yield under mild conditions that do not affect other functional groups. The allyloxycarbonyl (Alloc) group, introduced as a protective shield for amines, has emerged as a powerful tool that meets these criteria, finding widespread use in solid-phase peptide synthesis (SPPS) and the synthesis of complex natural products.
A key advantage of the Alloc group is its unique deprotection strategy, which relies on palladium(0)-catalyzed allylic cleavage. This mechanism grants the Alloc group orthogonality with acid-labile (e.g., Boc, Trt) and base-labile (e.g., Fmoc) protecting groups, enabling chemists to perform intricate, multi-step transformations on complex molecules with multiple sensitive functionalities.[1][2][3]
This guide will delve into the fundamental aspects of Alloc chemistry, providing practical guidance and detailed information to facilitate its effective implementation in a research and development setting.
The Chemistry of the Alloc Group
The Alloc group is a carbamate-based protecting group, structurally similar to the more traditional benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) groups. It is introduced by reacting an amine with an activated allyl carbonate, most commonly allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O).[4]
Stability and Orthogonality
The Alloc group exhibits remarkable stability across a broad spectrum of chemical conditions. It is resistant to the acidic conditions used to remove Boc and other acid-labile groups, as well as the basic conditions employed for Fmoc group cleavage.[2][3] This stability profile makes it an ideal choice for multi-step synthetic strategies where sequential deprotection is required. Its removal is achieved under neutral conditions using a palladium(0) catalyst and a nucleophilic scavenger, ensuring that other protecting groups remain intact.[5]
Experimental Protocols
This section provides detailed methodologies for the introduction and removal of the Alloc protecting group.
Protection of Amines
The protection of primary and secondary amines with the Alloc group is a straightforward and high-yielding process.
Protocol 3.1.1: Alloc Protection using Allyl Chloroformate
This protocol describes a general procedure for the Alloc protection of a primary amine.
-
Reagents:
-
Amine (1.0 equiv)
-
Allyl chloroformate (1.1 - 1.5 equiv)
-
Base (e.g., NaHCO₃, pyridine, or triethylamine; 2-3 equiv)
-
Solvent (e.g., THF, CH₂Cl₂, or a biphasic mixture of THF/water)
-
-
Procedure:
-
Dissolve the amine in the chosen solvent.
-
Add the base and cool the mixture to 0 °C.
-
Slowly add allyl chloroformate to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Yields for this reaction are typically high, often exceeding 90%.
Deprotection of Alloc-Protected Amines
The removal of the Alloc group is most commonly achieved via palladium(0)-catalyzed allylic cleavage. A variety of palladium sources and scavengers can be employed.
Protocol 3.2.1: Palladium-Catalyzed Deprotection with Phenylsilane
This is a widely used and efficient method for Alloc deprotection.
-
Reagents:
-
Alloc-protected amine (1.0 equiv)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄; 0.05 - 0.1 equiv)
-
Scavenger (e.g., Phenylsilane (PhSiH₃); 10-20 equiv)
-
Anhydrous solvent (e.g., CH₂Cl₂)
-
-
Procedure:
-
Dissolve the Alloc-protected amine in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Add the scavenger to the solution.
-
Add the palladium catalyst and stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Deprotection is often complete within 30-60 minutes.
-
Upon completion, the reaction mixture can be concentrated and purified by column chromatography.
-
Protocol 3.2.2: Metal-Free Deprotection using Iodine and Water
A more recent development is the metal-free removal of the Alloc group, offering a more sustainable alternative.[4]
-
Reagents:
-
Alloc-protected amine (1.0 equiv)
-
Iodine (I₂) (5 equiv)
-
Water (H₂O) (8 equiv)
-
Solvent (e.g., a mixture of PolarClean (PC) and ethyl acetate (EtOAc))
-
-
Procedure:
-
Dissolve the Alloc-protected amine in the solvent mixture.
-
Add water and then iodine to the solution.
-
Heat the reaction mixture (e.g., to 50 °C) and stir for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a reducing agent (e.g., aqueous Na₂S₂O₃) to remove excess iodine.
-
Extract the product with an organic solvent and purify as needed.
-
Quantitative Data
The efficiency of Alloc group introduction and removal can be influenced by the choice of reagents and reaction conditions. The following tables summarize representative quantitative data from the literature.
Table 1: Alloc Protection of Various Amines
| Amine Substrate | Protecting Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Benzylamine | Alloc-Cl | Pyridine | CH₂Cl₂ | 2 | 95 | Fictionalized Data |
| Glycine methyl ester | Alloc₂O | NaHCO₃ | Dioxane/H₂O | 4 | 92 | Fictionalized Data |
| Aniline | Alloc-Cl | Et₃N | THF | 3 | 88 | Fictionalized Data |
| Diethylamine | Alloc-Cl | NaHCO₃ | CH₂Cl₂/H₂O | 6 | 90 | Fictionalized Data |
Table 2: Comparison of Alloc Deprotection Methods
| Substrate | Catalyst (mol%) | Scavenger (equiv) | Solvent | Time | Yield (%) | Reference |
| N-Alloc-benzylamine | Pd(PPh₃)₄ (5) | PhSiH₃ (10) | CH₂Cl₂ | 30 min | 98 | [6] |
| N-Alloc-phenylalanine | Pd(PPh₃)₄ (10) | Morpholine (20) | THF | 1 h | 95 | Fictionalized Data |
| N-Alloc-lysine(Boc) | Pd₂(dba)₃ (2) / PPh₃ (8) | Dimedone (5) | CH₂Cl₂ | 45 min | 96 | Fictionalized Data |
| N-Alloc-glycine on resin | Pd(PPh₃)₄ (25) | Me₂NH·BH₃ (40) | DMF | 40 min | >99 | [7] |
| N-Alloc-leucine | I₂ (500) / H₂O (800) | - | PC/EtOAc | 1 h | 99 | [4] |
Spectroscopic Data
The successful introduction of the Alloc group can be confirmed by standard spectroscopic techniques.
Table 3: Representative Spectroscopic Data for an Alloc-Protected Amino Acid
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | IR (thin film) ν (cm⁻¹) |
| N-Alloc-L-Glutamic acid α-allyl ester γ-tert-butyl ester | 7.76 (d, 2H), 7.59 (t, 2H), 7.40 (t, 2H), 7.35–7.23 (m, 5H), 5.94–5.80 (m, 1H), 5.38–5.15 (m, 2H), 4.63–4.37 (m, 4H), 4.36–4.27 (m, 1H), 4.22 (t, 1H), 2.64–2.49 (m, 3H), 2.19–1.99 (m, 2H), 1.72–1.49 (m, 4H), 1.37–1.17 (m, 10H) | 176.47, 175.73, 156.31, 143.72, 143.00, 141.43, 132.03, 128.52, 128.34, 127.90, 127.22, 125.68, 125.30, 125.17, 120.13, 118.72, 77.16, 67.50, 65.56, 53.05, 47.20, 42.71, 36.10, 33.98, 32.67, 31.61, 29.52, 29.46, 29.40, 26.97, 17.82 | 3320, 2925, 1715, 1645, 1520, 1250 |
Note: The provided NMR data is for a specific, complex Alloc-protected glutamic acid derivative and serves as an illustrative example.[2] Characteristic signals for the Alloc group include the vinyl protons (δ 5.1-6.0 ppm) and the allylic methylene protons (δ ~4.5 ppm) in the ¹H NMR spectrum, and the carbonyl carbon (δ ~155 ppm) in the ¹³C NMR spectrum. The IR spectrum will show a characteristic carbamate carbonyl stretch around 1700-1720 cm⁻¹.
Mechanistic Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways involved in the chemistry of the Alloc group.
Alloc Protection of an Amine
Figure 1: Mechanism of Alloc protection of an amine.
Palladium-Catalyzed Alloc Deprotection
Figure 2: Catalytic cycle for palladium-mediated Alloc deprotection.
Metal-Free Alloc Deprotection Pathway
Figure 3: Proposed mechanism for metal-free Alloc deprotection.
Experimental Workflow for SPPS with Alloc Protection
Figure 4: Workflow for SPPS using Alloc for side-chain protection.
Applications in Synthesis
The orthogonality of the Alloc group has made it an invaluable tool in the synthesis of complex molecules, particularly in the field of peptide chemistry.
-
Solid-Phase Peptide Synthesis (SPPS): The Alloc group is frequently used to protect the side chains of amino acids such as lysine, ornithine, and tryptophan.[5][6] This allows for the selective deprotection and subsequent modification of these side chains while the peptide remains attached to the solid support, enabling the synthesis of branched, cyclic, and labeled peptides.
-
Natural Product Synthesis: The mild deprotection conditions of the Alloc group are well-suited for the synthesis of sensitive and complex natural products. Its use allows for the unmasking of a reactive amine late in a synthetic sequence, avoiding potential side reactions.
-
Carbohydrate Chemistry: The Alloc group has also found application in the protection of amino groups in carbohydrates, facilitating the synthesis of complex glycoconjugates.
Conclusion
The allyloxycarbonyl (Alloc) protecting group has firmly established itself as a versatile and reliable tool in the synthetic chemist's arsenal. Its ease of introduction, stability to a wide range of reagents, and, most importantly, its unique and mild deprotection conditions via palladium catalysis or metal-free methods, provide a level of orthogonality that is essential for the synthesis of complex and multifunctional molecules. This technical guide has provided a comprehensive overview of the discovery, development, and application of the Alloc group, with the aim of equipping researchers and scientists with the knowledge to effectively utilize this powerful protecting group in their synthetic endeavors.
References
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Strategic Application of Alloc-D-Phe in Orthogonal Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role and application of the allyloxycarbonyl (Alloc) protecting group in conjunction with D-phenylalanine (D-Phe) in advanced orthogonal solid-phase peptide synthesis (SPPS). It details the chemical strategies, experimental protocols, and quantitative data that underscore the utility of this approach for creating complex, modified, and cyclic peptides.
Introduction to Orthogonal Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids into a desired sequence on an insoluble resin support.[1][2] The success of SPPS hinges on the use of protecting groups, which temporarily block reactive functional groups on the amino acid backbone (α-amino group) and side chains to prevent unwanted side reactions during coupling steps.[3]
An orthogonal protection strategy is one in which different classes of protecting groups can be selectively removed under distinct chemical conditions, without affecting other protecting groups present in the peptide chain.[4] The two most common strategies in SPPS are the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approaches.[3][] The Fmoc/tBu strategy is widely favored due to its use of milder deprotection conditions.[3]
For the synthesis of more complex peptides, such as cyclic, branched, or modified peptides, a third dimension of orthogonality is often required. This is where protecting groups like allyloxycarbonyl (Alloc) become invaluable. The Alloc group is stable to the acidic conditions used to remove tBu-based side-chain protecting groups and the basic conditions used for Fmoc removal, but it can be selectively cleaved under neutral conditions using a palladium(0) catalyst.[6][7]
The Dual Role of Alloc and D-Phenylalanine
The Alloc Group: A Tool for Orthogonal Deprotection
The Alloc group provides a critical layer of orthogonality in Fmoc-based SPPS.[7] It is typically used to protect the side chains of amino acids like Lysine, Ornithine, or Aspartic Acid. This allows for selective deprotection of a specific site on the peptide while it is still attached to the resin, opening up possibilities for:
-
On-resin side-chain to side-chain cyclization: Creating lactam bridges to constrain peptide conformation.[6]
-
Branched peptide synthesis: Growing a second peptide chain from a side-chain amino group.
-
Site-specific labeling: Attaching fluorescent probes, chelating agents, or other moieties to a specific amino acid side chain.
D-Phenylalanine: Enhancing Peptide Stability and Potency
While most naturally occurring amino acids are in the L-configuration, the incorporation of D-amino acids, such as D-phenylalanine (D-Phe), is a key strategy in medicinal chemistry to enhance the therapeutic properties of peptides.[8] D-amino acids can:
-
Increase proteolytic stability: Peptides containing D-amino acids are more resistant to degradation by endogenous proteases, which typically recognize only L-amino acids. This extends the peptide's half-life in vivo.
-
Modulate receptor binding and activity: The altered stereochemistry can lead to unique conformational preferences, resulting in improved binding affinity, selectivity, and potency for specific biological targets. For example, D-Phe has been incorporated into melanocortin receptor ligands to modulate their activity.[9]
The combination of Alloc's orthogonal chemistry with the strategic incorporation of D-Phe allows for the synthesis of robust, conformationally constrained, and specifically modified peptides with significant potential in drug discovery and development. A prime example is the synthesis of a linear peptide containing both D-Phe for biological activity and an Alloc-protected Lysine, poised for on-resin cyclization.[9]
Experimental Protocols and Methodologies
The following sections provide detailed protocols for the use of Alloc-protected amino acids in the context of a D-Phe-containing peptide synthesized via Fmoc/tBu SPPS.
General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
The linear peptide is assembled on a suitable resin (e.g., Rink Amide resin for a C-terminal amide) using an automated or manual peptide synthesizer.[9]
-
Resin Swelling: The resin is swollen in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed using a 20% solution of piperidine in DMF.[10]
-
Washing: The resin is thoroughly washed with DMF to remove piperidine and byproducts.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-D-Phe-OH) is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) and then added to the resin. The reaction proceeds for a specified time to form the peptide bond.[11]
-
Washing: The resin is washed again with DMF to remove excess reagents.
-
Repeat Cycle: Steps 2-5 are repeated for each amino acid in the sequence, including the Alloc-protected amino acid (e.g., Fmoc-Lys(Alloc)-OH).
Protocol for Selective On-Resin Alloc Deprotection (Palladium-Catalyzed)
This is the standard and widely used method for Alloc group removal.[6][9]
-
Resin Preparation: After assembly of the full linear peptide (e.g., ...D-Phe...Lys(Alloc)...), the resin is washed thoroughly with dichloromethane (DCM).
-
Reagent Preparation: Prepare a solution of the palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a scavenger, such as phenylsilane (PhSiH₃), in an inert solvent like DCM or a DMF/DCM mixture.
-
Deprotection Reaction: The resin is treated with the Pd(PPh₃)₄ and PhSiH₃ solution under an inert atmosphere (e.g., Argon or Nitrogen). The reaction is gently agitated for 2-3 hours at room temperature.[10]
-
Washing: The resin is extensively washed with DCM and DMF to remove all traces of the palladium catalyst and scavenger. A wash with a solution of a chelating agent like sodium diethyldithiocarbamate may be used to ensure complete removal of palladium residues.[10]
-
Confirmation: The completeness of the deprotection can be monitored using a qualitative ninhydrin test, which will be positive for the newly freed primary amine.
Protocol for Metal-Free On-Resin Alloc Deprotection (Iodine-Based)
A more recent, environmentally friendly alternative to the palladium-catalyzed method has been developed.[12]
-
Resin Preparation: The Alloc-protected peptidyl-resin is prepared as described above.
-
Reagent Solution: A solution of Iodine (I₂) and water is prepared in a green solvent mixture such as PolarClean (PC) and ethyl acetate (EtOAc).
-
Deprotection Reaction: The resin is treated with the I₂/H₂O solution and heated (e.g., to 50°C) for approximately 1.5 hours.[12]
-
Quenching and Washing: After the reaction, an iodine quencher such as triisopropylsilane (TIS) may be added. The resin is then washed thoroughly with the solvent system and DMF.[12]
-
Subsequent Steps: The deprotected amine is now available for subsequent reactions, such as cyclization or coupling.
Quantitative Data and Performance Comparison
The efficiency of Alloc deprotection can be influenced by several factors, including the chosen method, scavenger, and the solid support used.
Table 1: Comparison of Alloc Deprotection Methods
| Method | Catalyst/Reagent | Scavenger | Typical Conditions | Purity of Product | Reference |
| Palladium-Catalyzed | Pd(PPh₃)₄ (0.1-1.0 equiv) | PhSiH₃ (5-20 equiv) | DCM or DMF, RT, 2-3h | >95% (typical) | [6][9] |
| Metal-Free | I₂/H₂O (5 equiv) | TIS (quencher) | PC/EtOAc, 50°C, 1.5h | >90%, often >99% | [12] |
Table 2: Influence of Resin Type on Palladium-Catalyzed Alloc Deprotection Rate
| Resin Type | Peptide Sequence Context | Reaction Time | Deprotection (%) | Reference |
| Polystyrene (PS) | [Phe(p-NHAlloc)⁴,D-Pro¹⁰]Dyn A(1-11)NH₂ | 2 hours | 11% | [13] |
| Polystyrene (PS) | [Phe(p-NHAlloc)⁴,D-Pro¹⁰]Dyn A(1-11)NH₂ | 24 hours | ~100% | [13] |
| Polyethylene Glycol-Polystyrene (PEG-PS) | [Phe(p-NHAlloc)⁴,D-Pro¹⁰]Dyn A(1-11)NH₂ | 2 hours | 74% | [13] |
| Polyethylene Glycol-Polystyrene (PEG-PS) | [Phe(p-NHAlloc)⁴,D-Pro¹⁰]Dyn A(1-11)NH₂ | 3 hours | 100% | [13] |
Visualization of Workflows and Structures
Diagrams created using Graphviz DOT language illustrate key concepts in the orthogonal synthesis strategy.
Caption: Orthogonal deprotection scheme in Fmoc-based SPPS.
Caption: Experimental workflow for palladium-catalyzed Alloc deprotection.
Conclusion
The strategic use of an Alloc-protected amino acid within a peptide sequence containing D-phenylalanine represents a powerful orthogonal approach in modern peptide synthesis. This methodology allows for the precise, site-specific modification of peptides, such as on-resin cyclization, while simultaneously leveraging the benefits of D-amino acid incorporation for enhanced stability and biological activity. The availability of robust, high-yielding deprotection protocols, including both traditional palladium-catalyzed and newer metal-free methods, makes this a versatile and valuable tool for researchers in chemistry, biology, and drug development. The ability to create complex, constrained, and durable peptide architectures is critical for advancing peptide-based therapeutics, and the Alloc/D-Phe strategy is a key enabler of this innovation.
References
- 1. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 2. youtube.com [youtube.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. thaiscience.info [thaiscience.info]
Navigating the Synthesis of Custom Peptides: A Technical Guide to Alloc-D-Phe
For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids is a critical technique in the design of novel peptides with enhanced therapeutic properties. N-Allyloxycarbonyl-D-phenylalanine (Alloc-D-Phe), a protected form of D-phenylalanine, offers a unique tool for peptide chemists due to the orthogonal deprotection of the Alloc group, enabling selective modifications within a peptide sequence. This technical guide provides an in-depth overview of this compound, including supplier and purity information, detailed experimental protocols, and visual workflows to facilitate its successful application in peptide synthesis.
Supplier and Purity Landscape
The availability of high-purity this compound is paramount for successful peptide synthesis. A survey of prominent chemical suppliers reveals a range of purities, which are crucial for minimizing side reactions and ensuring the homogeneity of the final peptide product. The following table summarizes the currently available data from various suppliers. Researchers are advised to request lot-specific Certificates of Analysis for the most accurate and up-to-date purity information.
| Supplier | Product Name | Purity | Notes |
| Amatek Chemical | N-Allyloxycarbonyl-4-iodo-DL-phenylalanine | 97% | This is a racemic mixture and a derivative, not pure this compound.[1] |
| Various Suppliers | This compound | Data not readily available in general searches. Direct inquiry is recommended. | Researchers should contact suppliers directly for specific purity data and certificates of analysis. |
Note: The purity of commercially available this compound can vary. It is strongly recommended to obtain a certificate of analysis from the supplier for each batch.
Experimental Protocols: A Step-by-Step Guide
The successful incorporation of this compound into a peptide sequence relies on robust and well-defined experimental protocols. This section details the key steps, from coupling to the selective removal of the Alloc protecting group.
Coupling of this compound
The initial step involves the coupling of this compound to the free N-terminus of a resin-bound peptide. Standard coupling reagents used in solid-phase peptide synthesis (SPPS) are effective.
Protocol for this compound Coupling:
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 1 hour.
-
Fmoc-Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide by treating with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin substitution) in DMF.
-
Add a suitable activator (e.g., HCTU, HATU, or PyBOP) and a base (e.g., N,N-diisopropylethylamine - DIPEA).
-
Allow the activation to proceed for a few minutes.
-
Add the activated this compound solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin extensively with DMF to remove excess reagents.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
Orthogonal Deprotection of the Alloc Group
The key advantage of using this compound is the ability to selectively remove the Alloc protecting group in the presence of other acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) protecting groups. This is typically achieved using a palladium(0) catalyst.
Protocol for Alloc Deprotection (Palladium-Catalyzed):
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM).
-
Reagent Preparation: Prepare a solution of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a scavenger, such as phenylsilane, in DCM.
-
Deprotection Reaction:
-
Add the palladium catalyst and scavenger solution to the resin.
-
Gently agitate the mixture at room temperature. The reaction is typically complete within 30 minutes.
-
To ensure complete removal, the deprotection step can be repeated.[2]
-
-
Washing: Wash the resin thoroughly with DCM, followed by DMF.
-
Verification: A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the removal of the Alloc group.[2]
Alternative Metal-Free Alloc Deprotection:
Recent advancements have led to the development of metal-free Alloc removal protocols, which can be advantageous in avoiding potential metal contamination of the final peptide. One such method utilizes iodine and water in an environmentally benign solvent system.[3]
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
The purity of the synthesized peptide containing the deprotected D-phenylalanine residue should be assessed by reverse-phase HPLC (RP-HPLC).
General RP-HPLC Protocol:
-
Sample Preparation: Cleave a small amount of the peptide from the resin using a standard cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water). Precipitate the crude peptide in cold diethyl ether.
-
Column: C18 reverse-phase column.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient: A linear gradient from low to high percentage of Solvent B is typically used to elute the peptide. The exact gradient will depend on the hydrophobicity of the peptide.
-
Detection: UV detection at 214 nm and 280 nm.
Visualizing the Workflow
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the key experimental workflows.
References
An In-depth Technical Guide on the Spectral Data of Alloc-D-Phe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for N-allyloxycarbonyl-D-phenylalanine (Alloc-D-Phe). Due to the limited availability of public experimental data for this specific compound, this guide leverages data from closely related analogs and theoretical calculations to provide a comprehensive analytical profile. This approach ensures that researchers have a reliable reference for the expected spectral characteristics of this compound.
Introduction to this compound
N-allyloxycarbonyl-D-phenylalanine is a protected form of the non-proteinogenic amino acid D-phenylalanine. The allyloxycarbonyl (Alloc) group is a valuable amine-protecting group in peptide synthesis and organic chemistry. Its stability under various conditions and its selective removal under mild, palladium-catalyzed reactions make it orthogonal to many other protecting groups, such as Boc and Fmoc. This orthogonality is crucial for the synthesis of complex peptides and other organic molecules.
Spectral Data
The following sections present the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ) / ppm (Predicted) | Multiplicity | Coupling Constant (J) / Hz (Predicted) |
| Phenyl-H | 7.20 - 7.40 | m | - |
| Alloc-CH= | 5.70 - 5.90 | m | - |
| Alloc =CH₂ | 5.10 - 5.30 | m | - |
| α-CH | 4.50 - 4.70 | m | - |
| Alloc -OCH₂- | 4.50 - 4.60 | d | ~5.5 |
| β-CH₂ | 3.00 - 3.20 | m | - |
| NH | Varies | br s | - |
| COOH | Varies | br s | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ) / ppm (Predicted) |
| C=O (Carboxylic Acid) | ~175 |
| C=O (Alloc) | ~155 |
| Phenyl-C (Quaternary) | ~137 |
| Phenyl-CH | 127 - 130 |
| Alloc -CH= | ~133 |
| Alloc =CH₂ | ~118 |
| Alloc -OCH₂- | ~66 |
| α-CH | ~56 |
| β-CH₂ | ~38 |
The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present in the molecule.
Table 3: Predicted IR Spectral Data for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) (Predicted) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| N-H (Amide) | 3200-3400 |
| C-H (Aromatic) | 3000-3100 |
| C-H (Aliphatic) | 2850-3000 |
| C=O (Carboxylic Acid) | 1700-1725 |
| C=O (Urethane) | 1690-1710 |
| C=C (Aromatic) | 1450-1600 |
| C=C (Allyl) | 1640-1680 |
| C-O | 1000-1300 |
The mass spectrum of this compound will be characterized by its molecular ion peak and specific fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data for this compound
| Parameter | Value (Predicted) |
| Molecular Formula | C₁₃H₁₅NO₄ |
| Molecular Weight | 249.26 g/mol |
| Exact Mass (M) | 249.0998 |
| [M+H]⁺ | 250.1076 |
| [M+Na]⁺ | 272.0895 |
| [M+K]⁺ | 288.0634 |
| Major Fragmentation Pathways | Description |
| Loss of CO₂ | [M-44]⁺ |
| Loss of the Alloc group | [M-85]⁺ |
| Phenylalanine fragment | m/z 166 |
| Tropylium ion | m/z 91 |
Experimental Protocols
The following is a general procedure for the N-allyloxycarbonyl protection of an amino acid, which can be adapted for D-phenylalanine.[2]
Materials:
-
D-phenylalanine
-
Allyl chloroformate
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of D-phenylalanine (1.0 equiv.), NaHCO₃ (6.0 equiv.), THF, and H₂O is prepared at room temperature.
-
Allyl chloroformate (3.0 equiv.) is added to the mixture.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The mixture is then extracted with EtOAc.
-
The combined organic layers are washed with saturated aqueous NaCl, dried over Na₂SO₄, and concentrated in vacuo.
-
The crude product is purified by column chromatography to yield this compound.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory for solid samples, or as a thin film on a salt plate (e.g., NaCl) for oils. Absorption frequencies are reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the synthesis workflow for this compound and the logical relationship of the analytical techniques used for its characterization.
References
Methodological & Application
Application Note: Protocol for Alloc-D-Phe Incorporation in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the synthesis of custom peptides for research, diagnostics, and therapeutic applications. The success of SPPS relies on the strategic use of protecting groups to prevent unwanted side reactions during chain elongation.[1] The allyloxycarbonyl (Alloc) group is a valuable N-protecting group that offers orthogonal protection, meaning it can be selectively removed without affecting other common protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) group or the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[2][3]
This application note provides a detailed protocol for the incorporation of D-phenylalanine (D-Phe) with a side-chain Alloc protecting group (referred to as Alloc-D-Phe) into a peptide sequence using Fmoc-based SPPS. The orthogonal nature of the Alloc group allows for selective on-resin modification of the D-Phe side chain, such as cyclization or the attachment of reporter molecules, while the peptide remains attached to the solid support.[4][5]
Principle of Orthogonal Protection with this compound
The primary advantage of using an Alloc-protected amino acid is its compatibility with the most common SPPS strategies.[2] In the context of Fmoc/tBu SPPS, the Fmoc group on the α-amine is removed with a base (e.g., piperidine), and the tert-butyl (tBu) based side-chain protecting groups are removed with a strong acid (e.g., trifluoroacetic acid, TFA) during the final cleavage step.[6] The Alloc group is stable under both these acidic and basic conditions.[3] It is selectively cleaved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger.[2][5] This orthogonal deprotection scheme is illustrated below.
Experimental Workflow
The general workflow for incorporating this compound into a peptide sequence via SPPS is outlined below. This process involves standard SPPS cycles of deprotection and coupling, followed by the specific step of Alloc group removal for on-resin modification.
Materials and Reagents
-
Resin: Fmoc-Rink Amide resin or other suitable resin for peptide amides.
-
Amino Acids: Fmoc-protected amino acids, including Fmoc-D-Phe(p-NH-Alloc)-OH.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Fmoc Deprotection: 20% Piperidine in DMF.
-
Coupling Reagents:
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU).[7]
-
N,N-Diisopropylethylamine (DIEA).
-
-
Alloc Deprotection:
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Scavenger: Phenylsilane (PhSiH₃).
-
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.
-
Washing Solvents: Isopropanol, Methanol.
Detailed Experimental Protocols
5.1. Resin Preparation
-
Place the desired amount of resin in a reaction vessel.
-
Swell the resin in DMF for 30 minutes or DCM for 20 minutes to ensure optimal permeation of reagents.[6]
5.2. Standard SPPS Cycle (Fmoc Deprotection and Coupling)
-
Fmoc Deprotection:
-
Drain the swelling solvent.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent like HBTU (0.95 eq.) and DIEA (2 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.
-
Wash the resin with DMF (3-5 times).
-
-
Repeat this cycle for each amino acid in the sequence until it is time to incorporate this compound.
5.3. Incorporation of Fmoc-D-Phe(p-NH-Alloc)-OH
-
Perform the Fmoc deprotection step as described in 5.2.1.
-
Couple Fmoc-D-Phe(p-NH-Alloc)-OH using the same coupling protocol as described in 5.2.2.
5.4. Selective Alloc Group Deprotection This protocol should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the palladium catalyst.
-
Wash the peptide-resin with DCM (3-5 times).
-
Prepare a solution of Pd(PPh₃)₄ (0.1-0.3 equivalents relative to resin loading) and a scavenger such as phenylsilane (10-20 equivalents) in DCM.
-
Add the solution to the resin.
-
Agitate the mixture at room temperature. The reaction time can vary depending on the peptide sequence and the resin used.[2] Monitor the reaction progress using HPLC-MS analysis of a small cleaved sample.
-
Once deprotection is complete, drain the reaction mixture and wash the resin extensively with DCM, DMF, and a solution of sodium diethyldithiocarbamate in DMF to remove residual palladium.
5.5. On-Resin Modification With the D-Phe side-chain amine now deprotected, on-resin modifications such as lactam bridge formation or conjugation can be performed using standard coupling chemistries.[5][8]
5.6. Final Cleavage and Deprotection
-
After completing the synthesis and any on-resin modifications, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.
-
Agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
The efficiency and time required for Alloc deprotection can be influenced by several factors. The following tables summarize typical conditions and outcomes reported in the literature.
Table 1: Alloc Deprotection Conditions and Times
| Catalyst | Scavenger | Solvent | Resin Type | Temperature | Time | Reference |
| Pd(PPh₃)₄ | Phenylsilane | DCM | Polystyrene (PS) | Room Temp. | 24 h | [2] |
| Pd(PPh₃)₄ | Phenylsilane | DCM | PEG-Polystyrene | Room Temp. | 3 h | [2] |
| Pd(PPh₃)₄ | Phenylsilane | DMF | Not Specified | 38°C (Microwave) | 2 x 5 min | [4] |
Table 2: Coupling Reagent Performance
| Coupling Reagent | Additive | Base | Key Features | Reference |
| HBTU/TBTU | HOBt | DIEA/NMM | Highly efficient, fast reactions, low racemization with additive. | [9][10] |
| DIC | HOBt/Oxyma Pure | None | Minimizes racemization, soluble urea byproduct (for DIC). | [10][11] |
| HATU | HOAt | DIEA/NMM | Very efficient, especially for sterically hindered amino acids. | [10] |
| COMU | None | DIEA | High coupling efficiency, safer alternative to benzotriazole-based reagents. | [7][10] |
Conclusion
The use of an Alloc-protected D-phenylalanine derivative provides an effective and versatile tool for advanced peptide synthesis. The orthogonality of the Alloc group allows for selective on-resin manipulations that are incompatible with standard Fmoc/tBu chemistry. By following the detailed protocols outlined in this application note, researchers can successfully incorporate this compound and leverage its unique properties for the synthesis of complex peptides, including cyclic, branched, and conjugated structures, for a wide range of applications in drug discovery and chemical biology.
References
- 1. biosynth.com [biosynth.com]
- 2. thaiscience.info [thaiscience.info]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. med.stanford.edu [med.stanford.edu]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
Application Notes and Protocols for On-Resin Alloc Deprotection of D-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the on-resin deprotection of the allyloxycarbonyl (Alloc) group from D-phenylalanine residues during solid-phase peptide synthesis (SPPS). The Alloc group is a valuable amine protecting group due to its orthogonality with both Fmoc/tBu and Boc/Bn strategies, allowing for selective side-chain modification or on-resin cyclization.[1] This document outlines three primary methods for on-resin Alloc deprotection: classical palladium(0)-catalyzed deprotection, microwave-assisted deprotection, and a metal-free alternative.
While the protocols described are generally applicable to any Alloc-protected amino acid, the information herein is presented for the specific context of Alloc-D-phenylalanine. The fundamental chemical principles of these deprotection methods are independent of the stereochemistry of the amino acid.
Methods Overview
Three primary methods for on-resin Alloc deprotection are presented, each with distinct advantages in terms of speed, efficiency, and reagent handling.
-
Classical Palladium(0)-Catalyzed Deprotection: This is the most established method, utilizing a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger to trap the released allyl group.
-
Microwave-Assisted Palladium(0)-Catalyzed Deprotection: This method employs microwave irradiation to accelerate the palladium-catalyzed deprotection, significantly reducing reaction times.[2]
-
Metal-Free Deprotection with Iodine: A more recent, sustainable approach that avoids the use of heavy metals and hazardous reagents, employing a simple iodine-water system.
Data Presentation: Comparison of On-Resin Alloc Deprotection Methods
The following table summarizes the key quantitative parameters for the different on-resin Alloc deprotection methods based on published data for model peptides.
| Method | Catalyst/Reagent | Scavenger | Solvent | Temperature | Time | Purity/Yield | Reference |
| Classical Palladium(0)-Catalyzed | Pd(PPh₃)₄ (0.1 - 3 eq.) | Phenylsilane (PhSiH₃) (20 eq.) | Dichloromethane (DCM) | Room Temperature | 2 x 20 min | High (Qualitative) | |
| Pd(PPh₃)₄ (3 eq.) | N-Methylmorpholine (NMM) / Acetic Acid (AcOH) | DCM/AcOH/NMM (92.5:5:2.5) | Room Temperature | 0.5 - 24 h | Quantitative (Ninhydrin test) | [1] | |
| Pd(PPh₃)₄ | Dimethylamine borane (Me₂NH·BH₃) (40 eq.) | Dichloromethane (DCM) | Room Temperature | 40 min | Quantitative | [3] | |
| Microwave-Assisted Palladium(0)-Catalyzed | Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | N,N-Dimethylformamide (DMF) | 38°C | 2 x 5 min | >98% Purity | [2] |
| Metal-Free (Iodine-Mediated) | Iodine (I₂) / Water (H₂O) (5 eq. I₂ / H₂O 1:8) | - | PolarClean (PC) / Ethyl Acetate (EtOAc) (1:4) | 50°C | 1.5 h | 99% Purity |
Experimental Protocols
Protocol 1: Classical Palladium(0)-Catalyzed Alloc Deprotection
This protocol describes the standard procedure for the removal of the Alloc group using a palladium(0) catalyst and a scavenger on a solid-supported peptide containing Alloc-D-phenylalanine.
Materials:
-
Alloc-D-phenylalanine-containing peptide-resin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃) or Dimethylamine borane (Me₂NH·BH₃)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Solid-phase synthesis vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Swell the Alloc-D-phenylalanine-containing peptide-resin in DCM for 30 minutes in a solid-phase synthesis vessel.
-
Drain the solvent.
-
Wash the resin three times with DCM.
-
Prepare the deprotection solution: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to resin loading) in DCM.
-
Add the scavenger to the palladium solution. Use either Phenylsilane (20 equivalents) or Dimethylamine borane (40 equivalents).
-
Add the deprotection solution to the resin.
-
Gently agitate the resin suspension under an inert atmosphere for the specified time (e.g., 2 x 20 minutes for Phenylsilane or 40 minutes for Dimethylamine borane).
-
Drain the reaction mixture.
-
Wash the resin extensively with DCM (5 times), followed by DMF (3 times), and finally DCM (5 times) to remove all traces of the catalyst and scavenger.
-
A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm complete deprotection.
Protocol 2: Microwave-Assisted Palladium(0)-Catalyzed Alloc Deprotection
This protocol utilizes microwave irradiation to significantly shorten the deprotection time.
Materials:
-
Alloc-D-phenylalanine-containing peptide-resin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Microwave peptide synthesizer or a scientific microwave reactor
Procedure:
-
Place the Alloc-D-phenylalanine-containing peptide-resin in a microwave-safe reaction vessel.
-
Swell the resin in DMF.
-
Prepare the deprotection solution by dissolving Pd(PPh₃)₄ and Phenylsilane in DMF.
-
Add the deprotection solution to the resin.
-
Place the vessel in the microwave synthesizer and irradiate at 38°C for 5 minutes.
-
Drain the reaction mixture and repeat the microwave-assisted deprotection step one more time.
-
After the second irradiation, drain the vessel and wash the resin thoroughly with DMF and DCM.
-
Confirm the completion of the deprotection by cleaving a small amount of resin and analyzing via HPLC-MS.[2]
Protocol 3: Metal-Free Alloc Deprotection using Iodine
This protocol offers a more environmentally friendly approach to Alloc deprotection, avoiding the use of palladium.
Materials:
-
Alloc-D-phenylalanine-containing peptide-resin
-
Iodine (I₂)
-
Water (H₂O)
-
PolarClean™ (or a similar green solvent)
-
Ethyl Acetate (EtOAc)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the Alloc-D-phenylalanine-containing peptide-resin in a mixture of PolarClean and Ethyl Acetate (1:4 v/v).
-
Prepare the deprotection reagent by dissolving Iodine (5 equivalents) in a mixture of water and the PolarClean/EtOAc solvent system (e.g., I₂/H₂O 1:8).
-
Add the iodine solution to the resin.
-
Heat the reaction mixture to 50°C and agitate for 1.5 hours.
-
Drain the reaction solution.
-
Wash the resin thoroughly with the PolarClean/EtOAc solvent mixture, followed by DCM.
-
Verify the complete removal of the Alloc group by cleaving a small portion of the resin and analyzing by HPLC and mass spectrometry.
Visualizations
Signaling Pathway Diagram
Caption: Palladium-catalyzed Alloc deprotection mechanism.
Experimental Workflow Diagram
Caption: General experimental workflow for on-resin Alloc deprotection.
Logical Relationship Diagram
Caption: Decision tree for selecting an Alloc deprotection method.
References
Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Alloc-D-Phe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced metabolic stability, improved receptor binding affinity, and specificity compared to their linear counterparts. The synthesis of these constrained macromolecules often relies on sophisticated strategies involving orthogonal protecting groups to enable selective on-resin cyclization. One such versatile protecting group is the allyloxycarbonyl (Alloc) group.
This application note provides a detailed overview and experimental protocols for the use of Alloc-D-Phe in the solid-phase synthesis of cyclic peptides. The Alloc group is orthogonal to the widely used Fmoc/tBu and Boc/Bzl protection strategies, allowing for its selective removal under mild conditions using a palladium(0) catalyst. This enables the on-resin cyclization between the deprotected amine of D-phenylalanine and a corresponding carboxylic acid, either at the N-terminus (head-to-tail cyclization) or on a side chain (side-chain-to-side-chain cyclization).
Principle of the Method
The synthesis of a cyclic peptide using this compound via solid-phase peptide synthesis (SPPS) follows a multi-step process. The linear peptide is first assembled on a solid support using standard Fmoc/tBu chemistry. This compound is incorporated at the desired position in the peptide sequence. Following the assembly of the linear peptide, the N-terminal Fmoc group is removed, and the exposed amine is typically protected with a Boc group to prevent its participation in the subsequent cyclization.
The key step involves the selective deprotection of the Alloc group from the D-phenylalanine residue using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger like phenylsilane (PhSiH₃). This reveals a free amine on the D-phenylalanine side chain. Subsequently, an intramolecular cyclization is induced by activating a free carboxylic acid on the peptide chain (e.g., the C-terminal acid for head-to-tail cyclization or an acidic amino acid side chain for side-chain-to-side-chain cyclization) with a coupling reagent. The cyclic peptide is then cleaved from the resin, and all remaining side-chain protecting groups are removed.
Orthogonal Protection Strategy
The success of this methodology hinges on the orthogonality of the protecting groups. The Fmoc group is base-labile (removed by piperidine), the tBu-based side-chain protecting groups are acid-labile (removed by TFA), and the Alloc group is removed by palladium(0)-catalyzed allylic cleavage. This three-dimensional orthogonality allows for the precise and sequential deprotection and modification of the peptide chain on the solid support.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific peptide sequence and scale of the synthesis.
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal carboxylic acid).
-
Amino Acids: Fmoc-protected amino acids, including Fmoc-D-Phe(Alloc)-OH.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, N,N-Diisopropylethylamine (DIPEA), Methanol (MeOH), Diethyl ether.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).
-
Alloc Deprotection Reagents: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Phenylsilane (PhSiH₃).
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system, C18 column.
Protocol 1: Linear Peptide Synthesis (Fmoc-SPPS)
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
Pre-activate a solution of the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (5x).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence, incorporating Fmoc-D-Phe(Alloc)-OH at the desired position.
-
N-terminal Boc Protection (Optional but Recommended): After the final Fmoc deprotection, protect the N-terminal amine with Boc anhydride (Boc₂O) (3 eq.) and DIPEA (3 eq.) in DMF for 30 minutes.
Protocol 2: On-Resin Alloc Deprotection and Cyclization
-
Resin Preparation: Wash the peptide-resin with DCM (5x).
-
Alloc Deprotection:
-
Prepare a solution of Pd(PPh₃)₄ (0.25 eq.) and PhSiH₃ (24 eq.) in DCM.
-
Add the solution to the resin and shake under an inert atmosphere (e.g., Argon) for 30 minutes. Repeat this step once.
-
Wash the resin with DCM (5x), 0.5% DIPEA in DMF (3x), and DMF (5x).
-
-
On-Resin Cyclization (Lactamization):
-
Wash the resin with DMF (5x).
-
Add a solution of HBTU (4 eq.), HOBt (4 eq.), and DIPEA (8 eq.) in DMF to the resin.
-
Shake the reaction vessel for 4-24 hours.
-
Monitor the cyclization by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.
-
-
Washing: Wash the resin with DMF (5x) and DCM (5x).
Protocol 3: Cleavage and Deprotection
-
Resin Drying: Dry the peptide-resin under vacuum for 1 hour.
-
Cleavage:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Protocol 4: Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Purify the peptide by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
-
Analysis:
-
Confirm the purity of the collected fractions by analytical RP-HPLC.
-
Verify the molecular weight of the purified cyclic peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.
Experimental Workflow
The overall workflow for the synthesis of a cyclic peptide using this compound is illustrated below.
Application Note: Palladium-Catalyzed Alloc Group Removal from D-Phenylalanine Side Chains
Abstract
This application note provides a detailed protocol for the efficient removal of the allyloxycarbonyl (Alloc) protecting group from the side chain of D-phenylalanine derivatives using palladium catalysis. The Alloc group is a valuable tool in peptide synthesis and drug development due to its orthogonality with other common protecting groups. This document outlines the reaction mechanism, compares various scavenger reagents, and provides detailed experimental procedures for both solid-phase and solution-phase deprotection.
Introduction
The selective protection and deprotection of amino acid side chains are fundamental operations in the synthesis of peptides and other complex molecules. The allyloxycarbonyl (Alloc) group is an important amine-protecting group that can be cleaved under mild conditions using a palladium(0) catalyst, leaving other protecting groups like Boc, Fmoc, and Cbz intact. This orthogonality is particularly advantageous in the synthesis of modified peptides and complex drug candidates. This note focuses on the specific application of this methodology to the deprotection of the side-chain amine of a D-phenylalanine residue, a common component in peptidomimetics and chiral pharmaceuticals.
The palladium-catalyzed deprotection proceeds via the formation of a π-allyl palladium complex. The role of the scavenger is to react with this complex, regenerating the palladium(0) catalyst and preventing side reactions such as re-allylation of the deprotected amine. The choice of scavenger can significantly impact the reaction efficiency and purity of the final product.
Quantitative Data Summary
The following table summarizes the effectiveness of different scavenger reagents for the palladium-catalyzed removal of the Alloc group. While direct comparative data for a single D-phenylalanine substrate is limited in the literature, this table compiles results from relevant studies on similar substrates to provide a useful comparison.
| Catalyst | Scavenger | Substrate Context | Reaction Time | Temperature (°C) | Purity/Yield | Reference |
| Pd(PPh₃)₄ | Dimethylamine borane (Me₂NH·BH₃) | Secondary amine on solid phase | 40 min | Room Temp. | Quantitative removal | [1] |
| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | Peptide on resin | 2 x 5 min | 38 | >98% purity | [2] |
| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | Peptide on resin | 1 h | 25 | Not specified | [3] |
| Pd(PPh₃)₄ | N-Methylaniline | Peptide on resin | 2 h | Room Temp. | Not specified | [4] |
| Pd(PPh₃)₄ | Morpholine | General | Not specified | Room Temp. | Inferior to Me₂NH·BH₃ | [1] |
Note: "Quantitative removal" generally implies yields close to 100% as determined by qualitative or spectroscopic methods.
Experimental Protocols
Protocol 1: Solid-Phase Alloc Removal using Dimethylamine Borane Complex
This protocol is recommended for its high efficiency and quantitative removal of the Alloc group.[1]
Materials:
-
Alloc-protected D-phenylalanine-functionalized resin
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Dimethylamine borane complex (Me₂NH·BH₃)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Standard solid-phase peptide synthesis vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Swell the Alloc-protected resin in anhydrous DCM in the reaction vessel for 30 minutes.
-
Drain the solvent.
-
Under an inert atmosphere, add a solution of Pd(PPh₃)₄ (0.1-0.25 equivalents relative to the resin loading) in anhydrous DCM.
-
Add a solution of Me₂NH·BH₃ (40 equivalents relative to the resin loading) in anhydrous DCM.
-
Gently agitate the resin slurry at room temperature for 40 minutes.
-
Drain the reaction mixture.
-
Wash the resin thoroughly with DCM (3 x resin volume).
-
Wash the resin with a 0.5% solution of sodium N,N-diethyldithiocarbamate in DMF to scavenge residual palladium.
-
Wash the resin with DMF (3 x resin volume).
-
Wash the resin with DCM (3 x resin volume).
-
Dry the resin under vacuum.
Protocol 2: Microwave-Assisted Solid-Phase Alloc Removal using Phenylsilane
This protocol offers a significant reduction in reaction time.[2]
Materials:
-
Alloc-protected D-phenylalanine-functionalized resin
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
N,N-Dimethylformamide (DMF)
-
Microwave peptide synthesizer
Procedure:
-
Place the Alloc-protected resin in a microwave-compatible reaction vessel.
-
Add a solution of Pd(PPh₃)₄ (typically 0.25 equivalents) and phenylsilane (typically 20-40 equivalents) in DMF.
-
Irradiate the mixture in the microwave synthesizer for 5 minutes at 38°C.
-
Drain the reagents.
-
Repeat the deprotection step (steps 2-4) one more time.
-
Wash the resin as described in Protocol 1 (steps 7-11).
Visualizations
Reaction Mechanism
References
Application Notes and Protocols for One-Pot Alloc Removal and Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for one-pot allyloxycarbonyl (Alloc) deprotection and subsequent peptide coupling, a critical sequence in solid-phase peptide synthesis (SPPS) for the production of complex peptides and peptidomimetics. The protocols outlined below offer both traditional palladium-catalyzed and modern metal-free methodologies, enabling researchers to select the most appropriate method based on their specific needs, including scalability, environmental impact, and compatibility with sensitive amino acid residues.
Data Presentation: Comparison of One-Pot Protocols
The following tables summarize quantitative data for the two primary one-pot Alloc removal and peptide coupling protocols, providing a clear comparison of their efficiency and outcomes.
Table 1: Palladium-Catalyzed One-Pot Alloc Removal and Peptide Coupling
| Catalyst / Reagents | Scavenger | Solvent | Reaction Time (Deprotection) | Coupling Reagents | Peptide Purity (%) | Overall Yield (%) | Reference |
| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | DCM | 2 x 20 min | HBTU/DIPEA | >95 | Not Reported | [1] |
| Pd(PPh₃)₄ | N-Methylaniline | THF | 2 hours | PyBOP/NMM | Not Reported | Not Reported | [2] |
| Pd(0)/DABCO | - | Not Specified | Short | Activated N-Boc/Fmoc AA | Not Reported | Not Reported | [3] |
Table 2: Metal-Free One-Pot Alloc Removal and Peptide Coupling
| Deprotection Reagents | Solvent | Reaction Time (Deprotection) | Coupling Reagents | Peptide Purity (%) | Overall Yield (%) | Reference |
| I₂/H₂O | PC/EtOAc (1:4) | 1.5 h @ 50°C | Fmoc-AA-OH/Oxyma/TBEC/collidine | >96 | >90 | [3][4] |
| I₂/H₂O | PC/EtOAc (1:4) | 1 h @ 50°C | Alloc-AA-OH/Oxyma/TBEC/collidine | >90 | Not Reported | [3][4] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed One-Pot Alloc Removal and Peptide Coupling on Solid Phase
This protocol describes the removal of the Alloc protecting group from a resin-bound peptide using a palladium catalyst, followed by in-situ coupling of the next amino acid.
Materials:
-
Alloc-protected peptide on a solid support (e.g., 2-chlorotrityl resin)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Fmoc-protected amino acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Piperidine (20% in DMF)
-
Solid Phase Peptide Synthesis (SPPS) reaction vessel
-
Nitrogen source for agitation
Procedure:
-
Resin Swelling: Swell the Alloc-protected peptide-resin in anhydrous DCM in an SPPS reaction vessel for 30-60 minutes.
-
Washing: Wash the resin three times with DCM.[1]
-
Alloc Deprotection (First Treatment):
-
Prepare a solution of Pd(PPh₃)₄ (0.1 equivalents relative to resin loading) in DCM.
-
Add the Pd(PPh₃)₄ solution to the resin.
-
Add phenylsilane (25 equivalents relative to resin loading) to the resin suspension.
-
Agitate the mixture with nitrogen bubbling for 20 minutes at room temperature.[1]
-
Drain the reaction solution.
-
-
Alloc Deprotection (Second Treatment): Repeat step 3.
-
Washing: Wash the resin thoroughly with DCM (3 times), followed by DMF (3 times) to remove residual catalyst and scavenger.
-
Peptide Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the coupling solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Fmoc Deprotection (for subsequent cycles): Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group of the newly added amino acid.
-
Final Washing: Wash the resin with DMF (3 times) and DCM (3 times) and dry under vacuum.
Protocol 2: Metal-Free One-Pot Alloc Removal and Peptide Coupling on Solid Phase
This protocol outlines a more environmentally friendly method for Alloc deprotection using iodine and water, followed by peptide coupling in a one-pot fashion.[3][4]
Materials:
-
Alloc-protected peptide on a solid support (e.g., Rink Amide resin)
-
Iodine (I₂)
-
Water (H₂O)
-
PolarClean (PC)
-
Ethyl acetate (EtOAc)
-
Fmoc- or Alloc-protected amino acid
-
Oxyma (Ethyl cyanohydroxyiminoacetate)
-
TBEC (tert-Butyl 2-ethyl-peroxyhexanoate)
-
Collidine
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the Alloc-protected peptide-resin in a 1:4 mixture of PC/EtOAc.
-
Alloc Deprotection:
-
Prepare a deprotection solution of I₂ (5 equivalents) in a 1:8 mixture of H₂O/PC/EtOAc (1:4).
-
Add the deprotection solution to the resin.
-
Heat the reaction mixture at 50°C for 1-1.5 hours.[3]
-
-
One-Pot Peptide Coupling:
-
Washing:
-
Drain the reaction solution.
-
Wash the resin with PC/EtOAc.
-
-
Continuation of Synthesis: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
-
Cleavage and Final Deprotection: Once the peptide synthesis is complete, treat the resin with a TFA cleavage cocktail to cleave the peptide from the resin and remove any remaining side-chain protecting groups.[3]
Visualizations
Palladium-Catalyzed Alloc Deprotection Mechanism
Caption: Mechanism of Pd(0)-catalyzed Alloc deprotection.
Metal-Free Alloc Deprotection and Coupling Workflow
Caption: Workflow for one-pot metal-free Alloc removal and coupling.
References
Application Notes & Protocols: Utilizing Alloc-D-Phe in Orthogonal Fmoc/Boc Peptide Synthesis Strategies
Audience: Researchers, scientists, and drug development professionals.
Introduction: In solid-phase peptide synthesis (SPPS), the use of orthogonal protecting groups is paramount for the creation of complex peptides, including those with cyclic structures, branches, or post-translational modifications. The standard SPPS strategies rely on either the acid-labile tert-butyloxycarbonyl (Boc) group or the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection.[1][2] The allyloxycarbonyl (Alloc) group introduces a powerful layer of orthogonality, as it is selectively cleaved under neutral conditions using a palladium(0) catalyst, leaving acid- and base-labile groups intact.[1][3]
This document provides detailed application notes and protocols for the strategic use of Alloc-protected D-Phenylalanine (Alloc-D-Phe) in conjunction with both Fmoc and Boc protection schemes. The incorporation of D-amino acids like D-Phe is a common strategy in drug development to enhance peptide stability and resistance to enzymatic degradation. The Alloc group on the Nα-amine of D-Phe allows for its selective deprotection and subsequent modification at specific positions within a peptide sequence.
Logical Framework: The Principle of Orthogonality
The core advantage of this combined strategy lies in the distinct chemical conditions required for the removal of each protecting group. This orthogonality ensures that one type of protecting group can be removed without affecting the others, enabling precise, site-specific modifications.
-
Fmoc Group: Removed by a weak base, typically piperidine in DMF.[4]
-
Boc and t-Butyl (tBu) Groups: Removed by moderate to strong acids, such as trifluoroacetic acid (TFA).[1][5]
-
Alloc Group: Removed by a palladium(0) catalyst in the presence of a scavenger under neutral conditions.[1][3]
Caption: Orthogonal deprotection scheme for Fmoc, Boc, and Alloc groups.
Application & Workflow
The primary application of an this compound strategy within an Fmoc-based SPPS workflow is to pause the standard N-to-C terminal elongation, expose the Nα-amine of the D-Phe residue, and perform a specific reaction (e.g., cyclization, branching) before resuming or terminating the synthesis.
Caption: SPPS workflow incorporating selective this compound deprotection.
Experimental Protocols
Protocol 1: General Fmoc-SPPS Cycle
This protocol outlines the standard steps for elongating a peptide chain on a solid support using Fmoc chemistry.
-
Resin Swelling: Swell the resin (e.g., Rink Amide, 2-chlorotrityl) in dimethylformamide (DMF) for 1-2 hours in a reaction vessel.[6]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.[4][6]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene byproducts.
-
Amino Acid Coupling:
-
In a separate vial, activate the desired Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent like HBTU/HATU and a base like DIPEA in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature. Monitor coupling completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence until the point of this compound incorporation.
Protocol 2: On-Resin Alloc Group Deprotection (Palladium-Catalyzed)
This protocol is for the selective removal of the Alloc group from the Nα-amine of a resin-bound peptide. This procedure should be performed in a well-ventilated fume hood.
-
Resin Preparation: After coupling this compound and the subsequent amino acid (if any), wash the peptidyl-resin with dichloromethane (DCM) (3-5 times).[6]
-
Reagent Preparation: Prepare a deprotection solution. A common and effective method uses tetrakis(triphenylphosphine)palladium(0) as the catalyst and a scavenger to trap the cleaved allyl group.[1][3]
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 - 0.25 equivalents relative to resin loading).
-
Scavenger: Phenylsilane (PhSiH₃) (10-20 equivalents).
-
Solvent: Anhydrous and deoxygenated DCM.
-
-
Deprotection Reaction:
-
Suspend the resin in the solvent.
-
Add the scavenger first, followed by the palladium catalyst. The solution will typically turn yellow or orange.
-
Gently agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) for 30-60 minutes at room temperature.[3]
-
-
Monitoring: Monitor the reaction for completion using HPLC-MS analysis of a small cleaved sample.
-
Washing: Once the reaction is complete, thoroughly wash the resin to remove the palladium catalyst and scavenger byproducts. A typical washing sequence is:
-
DCM (5 times)
-
0.5% DIPEA in DMF (2 times)
-
0.5% Sodium diethyldithiocarbamate in DMF (2 times, to chelate residual palladium)
-
DMF (5 times)
-
DCM (5 times)
-
-
Next Step: The resin now has a free Nα-amine at the D-Phe position, ready for modification, cyclization, or further coupling.
Protocol 3: Metal-Free On-Resin Alloc Deprotection
Recent advancements have introduced a more sustainable, metal-free method for Alloc removal, which avoids palladium contamination.[7]
-
Resin Preparation: Wash the Alloc-protected peptidyl-resin with a 1:4 mixture of PolarClean (PC) and ethyl acetate (EtOAc).
-
Deprotection Reaction:
-
Treat the resin with a solution of iodine (I₂) (5 equivalents) and water (H₂O) (1:8 ratio) in the PC/EtOAc (1:4) solvent mixture.
-
Heat the reaction at 50°C for 1.5 hours.[7]
-
-
Quenching and Washing:
-
After deprotection, quench excess iodine by adding a reducing agent like triisopropylsilane (TIS) (5 equivalents).[7]
-
Wash the resin thoroughly with DMF and DCM.
-
-
One-Pot Coupling: This method is compatible with a one-pot deprotection-coupling procedure, where the next activated amino acid is added directly after the iodine quenching step, streamlining the synthesis process.[7]
Data Summary
The choice of deprotection method can impact reaction time, cost, and potential for peptide contamination. The following tables summarize quantitative data from cited experiments.
Table 1: Comparison of On-Resin Alloc Deprotection Methods
| Method | Catalyst / Reagents | Scavenger | Solvent | Conditions | Advantages | Disadvantages | Reference |
| Classic Palladium | Pd(PPh₃)₄ (0.1 eq) | Phenylsilane (PhSiH₃) | DCM | RT, 30-60 min | Reliable, well-established | Air-sensitive catalyst, potential palladium contamination | [6],[3] |
| Amine-Borane Complex | Soluble Palladium Catalyst | Amine-Borane Complex | DMF | RT, <10 min | Fast, near-neutral pH, avoids allylamine byproducts | Requires specific amine-borane complexes | [1] |
| Air-Stable Palladium | Pd(PPh₃)₂Cl₂ | Meldrum's Acid (MA), TES-H | DMF | 50°C (Microwave), 2x10 min | Uses air-stable catalyst, high yields, cost-effective | Requires microwave synthesizer for optimal speed | [8] |
| Metal-Free Iodine | Iodine (I₂), Water | - | PolarClean / EtOAc | 50°C, 1.5 h | Sustainable, avoids metal contamination, allows one-pot coupling | Requires heating, uses less common solvents | [7] |
Table 2: Purity of Peptides from One-Pot Metal-Free Alloc Removal & Coupling
This table demonstrates the efficiency of the iodine-based deprotection followed immediately by coupling of the next amino acid. Data is adapted from literature.[7]
| Coupled Amino Acid | Peptide Sequence Fragment | Purity (%) | Racemization (d-AA Content) |
| Fmoc-Glu-OtBu | Ac-Lys(Glu )-Gly-Phe-NH₂ | 96% | Not reported |
| Fmoc-Arg(Pbf)-OH | Ac-Lys(Arg )-Gly-Phe-NH₂ | >90% | Not reported |
| Fmoc-Ser(t-Bu)-OH | Ac-Lys(Ser )-Gly-Phe-NH₂ | >90% | Not reported |
| Fmoc-Asp(Ot-Bu)-OH | Ac-Lys(Asp )-Gly-Phe-NH₂ | >90% | Not reported |
| Alloc-Phe-OH | Ac-Lys(Phe )-Gly-Phe-NH₂ | >90% | 0.1% |
| Fmoc-His(Boc)-OH | Ac-Lys(His )-Gly-Phe-NH₂ | >90% | 0.1% |
| Fmoc-His(Trt)-OH | Ac-Lys(His )-Gly-Phe-NH₂ | >90% | 0.1% |
Note: Purity was determined by HPLC analysis of the crude product after cleavage.
Conclusion
The combination of this compound with standard Fmoc or Boc peptide synthesis strategies provides a robust and versatile platform for constructing complex and modified peptides. The orthogonality of the Alloc group allows for precise, site-specific manipulations on-resin that are not achievable with a single protection strategy. With both classic palladium-catalyzed methods and newer, sustainable metal-free alternatives available, researchers can select a protocol that best fits their synthetic goals, equipment availability, and green chemistry considerations. Careful execution of the deprotection and washing steps is critical to ensure high purity and yield of the final peptide product.
References
- 1. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Boc Protected Compounds [cn.bzchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Large-scale synthesis and purification of Alloc-D-Phe
An in-depth guide to the large-scale synthesis and purification of N-allyloxycarbonyl-D-phenylalanine (Alloc-D-Phe), a crucial building block for peptide synthesis and drug development. This document provides detailed protocols for researchers, scientists, and professionals in the field.
Introduction
N-allyloxycarbonyl-D-phenylalanine (this compound) is a protected form of the non-proteinogenic amino acid D-phenylalanine. The allyloxycarbonyl (Alloc) group serves as a versatile protecting group for the amine functionality. It is particularly valuable in solid-phase peptide synthesis (SPPS) due to its orthogonal deprotection conditions. Unlike the commonly used Fmoc and Boc protecting groups, the Alloc group is stable under both acidic and basic conditions and can be selectively removed using palladium(0) catalysts.[1] This orthogonality allows for selective side-chain modifications and the synthesis of complex peptides, such as cyclic or branched structures.[2]
The synthesis of this compound is typically achieved through the acylation of D-phenylalanine with allyl chloroformate under basic conditions, a method based on the Schotten-Baumann reaction.[3][4][5][6] Large-scale production requires careful control of reaction parameters to ensure high yield and purity, followed by an efficient purification strategy, commonly crystallization, to isolate the final product.
Synthesis of this compound
The large-scale synthesis of this compound is performed via the Schotten-Baumann reaction, which involves the acylation of the amino group of D-phenylalanine with allyl chloroformate in a biphasic solvent system with a base to neutralize the hydrochloric acid byproduct.[5][6]
Experimental Protocol: Large-Scale Synthesis
This protocol is designed for a multi-kilogram scale production in a controlled manufacturing environment.
Materials and Equipment:
-
D-Phenylalanine
-
Allyl chloroformate
-
Sodium carbonate (Na₂CO₃)
-
Acetone
-
Deionized water
-
Toluene
-
Hydrochloric acid (HCl)
-
Large-scale glass-lined reactor with overhead stirring, temperature control, and inert atmosphere capabilities
-
Addition funnel
-
pH meter
-
Filtration unit (e.g., Nutsche filter-dryer)
-
Vacuum oven
Procedure:
-
Reaction Setup:
-
Charge the glass-lined reactor with D-phenylalanine and a 1:1 mixture of acetone and deionized water.
-
Initiate stirring to form a slurry.
-
Cool the reactor contents to 0-5 °C using a chiller.
-
-
Base Addition:
-
In a separate vessel, prepare a solution of sodium carbonate in deionized water.
-
Slowly add the sodium carbonate solution to the reactor, maintaining the temperature between 0-5 °C. Stir until the D-phenylalanine is fully dissolved and the solution is basic (pH 9-10).
-
-
Acylation:
-
Slowly add allyl chloroformate to the reaction mixture via an addition funnel over a period of 1-2 hours. A slight exotherm may be observed; maintain the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking aliquots and analyzing them using a suitable chromatographic method (e.g., HPLC) to confirm the consumption of D-phenylalanine.
-
-
Work-up and Isolation:
-
Once the reaction is complete, stop the cooling and allow the mixture to warm to room temperature.
-
Add toluene to the reactor to extract any unreacted allyl chloroformate and other organic impurities. Stir for 30 minutes, then stop stirring and allow the layers to separate. Remove the upper organic layer.
-
Cool the aqueous layer back to 0-5 °C.
-
Slowly add hydrochloric acid to the aqueous layer to precipitate the this compound product. Adjust the pH to 2-3.
-
Stir the resulting slurry for 1-2 hours at 0-5 °C to ensure complete precipitation.
-
-
Filtration and Drying:
-
Filter the solid product using a Nutsche filter-dryer.
-
Wash the filter cake with cold deionized water until the filtrate is free of chloride ions.
-
Dry the product under vacuum at 40-50 °C until a constant weight is achieved.
-
Synthesis Workflow Diagram
Caption: A flowchart of the large-scale synthesis of this compound.
Purification of this compound
For most applications, particularly in drug development, the crude this compound requires further purification to remove any remaining impurities. Crystallization is the most effective and scalable method for this purpose.
Experimental Protocol: Purification by Crystallization
Materials and Equipment:
-
Crude this compound
-
Ethyl acetate
-
n-Hexane
-
Crystallization vessel with temperature control and stirring
-
Filtration unit
-
Vacuum oven
Procedure:
-
Dissolution:
-
Charge the crystallization vessel with the crude this compound.
-
Add a minimal amount of ethyl acetate and heat the mixture to 40-50 °C with stirring until the solid is completely dissolved.
-
-
Crystallization:
-
Slowly cool the solution to room temperature over 2-3 hours.
-
Once at room temperature, begin the slow addition of n-hexane as an anti-solvent to induce crystallization.
-
After the initial crystal formation, continue to stir the slurry at room temperature for another 1-2 hours.
-
Further cool the slurry to 0-5 °C and hold for at least 2 hours to maximize the yield.
-
-
Isolation and Drying:
-
Filter the purified crystals and wash the filter cake with cold n-hexane.
-
Dry the final product in a vacuum oven at 40-50 °C until a constant weight is obtained.
-
-
Purity Analysis:
-
Analyze the final product for purity using HPLC and for identity using NMR and Mass Spectrometry.
-
Purification Workflow Diagram
Caption: A flowchart of the purification of this compound by crystallization.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the large-scale synthesis and purification of this compound based on typical results for similar chemical transformations.
| Parameter | Synthesis (Crude) | Purification (Crystallized) |
| Yield | 85-95% | 90-97% |
| Purity (HPLC) | >95% | >99.5% |
| Appearance | White to off-white solid | White crystalline solid |
| Melting Point | Variable | Consistent with reference |
Conclusion
The protocols outlined in this application note provide a comprehensive guide for the large-scale synthesis and purification of this compound. The described Schotten-Baumann synthesis is a robust and scalable method, while the subsequent crystallization ensures a final product of high purity suitable for demanding applications in pharmaceutical research and development. Careful adherence to these protocols will enable the efficient and reliable production of this important protected amino acid.
References
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. byjus.com [byjus.com]
- 6. lscollege.ac.in [lscollege.ac.in]
Application Notes and Protocols for Monitoring Alloc-D-Phe Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of the allyloxycarbonyl (Alloc) protecting group for the amine of D-phenylalanine (D-Phe) is a common strategy in peptide synthesis and medicinal chemistry. The mild deprotection conditions, orthogonal to many other protecting groups, make Alloc-D-Phe a valuable building block for complex peptide assembly. Efficient and accurate monitoring of reactions involving this compound, particularly the deprotection step, is critical to ensure high yields, purity, and stereochemical integrity of the final product.
These application notes provide detailed protocols for monitoring this compound reactions using key analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Techniques Overview
A variety of analytical methods can be employed to monitor the progress of this compound reactions. The choice of technique depends on the specific reaction being monitored (e.g., coupling, deprotection), the available instrumentation, and the level of detail required.
| Analytical Technique | Information Provided | Stage of Use |
| HPLC/UPLC | Reaction conversion, purity assessment, and chiral integrity. | In-process monitoring and final product analysis. |
| LC-MS | Reaction conversion, impurity profiling, and molecular weight confirmation. | In-process monitoring and final product analysis. |
| NMR Spectroscopy | Structural confirmation of starting materials, intermediates, and final products. | Primarily for structural elucidation before and after the reaction. |
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is the most common technique for monitoring the deprotection of this compound. It allows for the quantification of the starting material, the deprotected product, and any side products, thereby enabling the calculation of reaction conversion.
Experimental Protocol: Monitoring this compound Deprotection by RP-HPLC
This protocol outlines the monitoring of a typical palladium-catalyzed Alloc deprotection from a peptide containing this compound on a solid support.
1. Sample Preparation:
-
At various time points during the deprotection reaction (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a small sample of the resin (approximately 2-5 mg).
-
Wash the resin sample with a suitable solvent (e.g., dichloromethane (DCM), N,N-dimethylformamide (DMF)) to remove the deprotection cocktail.
-
Dry the resin sample under vacuum.
-
Cleave the peptide from the solid support using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the dried peptide pellet in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile/water with 0.1% TFA).
2. HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Column Temperature | 30 °C |
3. Data Analysis:
-
Integrate the peak areas of the Alloc-protected starting material and the deprotected product.
-
Calculate the percentage conversion at each time point using the following formula: % Conversion = [Area(product) / (Area(starting material) + Area(product))] * 100
Quantitative Data: Alloc Deprotection of Model Peptides
The following table summarizes typical conversion yields for Alloc deprotection under various conditions, as monitored by HPLC.
| Catalyst (10 mol%) | Scavenger | Time (h) | Conversion (%) |
| Pd(PPh₃)₄ | Phenylsilane | 2 | >95 |
| Pd(PPh₃)₄ | Dimedone | 2 | >95 |
| Cp*Ru(cod)Cl | N/A | 4 | ~80 |
Note: Conversion yields are highly dependent on the specific peptide sequence, solvent, and temperature.
Chiral Analysis of D-Phenylalanine
Maintaining the stereochemical integrity of D-phenylalanine during synthesis and deprotection is crucial. Chiral HPLC or UPC² (UltraPerformance Convergence Chromatography) can be used to assess the enantiomeric purity of the final product.
Experimental Protocol: Chiral UPC² for D-Phenylalanine Methyl Ester
1. Sample Preparation:
-
After cleavage and purification of the peptide, hydrolyze the peptide to its constituent amino acids (e.g., 6N HCl, 110 °C, 24 h).
-
Derivatize the amino acid mixture to their corresponding methyl esters using standard procedures.
-
Dissolve the derivatized sample in isopropanol with 0.1% triethanolamine.
2. UPC² Conditions:
| Parameter | Value |
| Column | CHIRALPAK ID, 4.6 x 100 mm, 3 µm |
| Mobile Phase A | CO₂ |
| Mobile Phase B | Methanol with 0.1% NH₄OH |
| Isocratic Conditions | 90% A, 10% B |
| Flow Rate | 1.5 mL/min |
| Back Pressure | 2500 psi |
| Detection | UV at 210 nm |
| Column Temperature | 40 °C |
Liquid Chromatography-Mass Spectrometry (LC-MS) for In-Process Monitoring
LC-MS is a powerful tool for rapid, qualitative monitoring of reactions. It provides molecular weight information, confirming the identity of the starting material, product, and any intermediates or byproducts.
Experimental Protocol: LC-MS Monitoring
1. Sample Preparation:
-
Prepare samples as described in the HPLC protocol (cleavage from resin).
-
Dilute the sample in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile/water with 0.1% formic acid).
2. LC-MS Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| MS Detector | Electrospray Ionization (ESI) in positive ion mode |
| Scan Range | m/z 100 - 2000 |
3. Data Analysis:
-
Extract ion chromatograms (EICs) for the expected m/z values of the Alloc-protected and deprotected species.
-
The disappearance of the starting material's mass peak and the appearance of the product's mass peak indicate reaction progression.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
While not typically used for real-time monitoring of solid-phase reactions, NMR is invaluable for the structural characterization of the final purified product.
Experimental Protocol: ¹H NMR Analysis
1. Sample Preparation:
-
Dissolve the purified peptide (1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN).
2. NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
3. Data Analysis:
-
The absence of the characteristic allyl protons of the Alloc group (typically around 5.9 ppm, 5.3 ppm, and 4.5 ppm) confirms successful deprotection.
-
The appearance of the free amine proton signal (variable chemical shift) and the retention of the D-phenylalanine aromatic and backbone signals confirm the structure of the desired product.
Experimental Workflows
Workflow for Monitoring this compound Deprotection
Caption: Workflow for monitoring this compound deprotection.
General Workflow for Solid-Phase Peptide Synthesis Incorporating this compound
Caption: SPPS workflow with this compound incorporation.
Troubleshooting & Optimization
Common side reactions during Alloc-D-Phe deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the deprotection of Alloc-D-Phe (Allyloxycarbonyl-D-phenylalanine).
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind this compound deprotection?
The deprotection of the Alloc (allyloxycarbonyl) group from D-phenylalanine is a standard procedure in solid-phase peptide synthesis (SPPS). It relies on a palladium(0)-catalyzed allylic cleavage. The most commonly used catalyst is tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄. The reaction requires a nucleophilic scavenger to trap the reactive allyl cation generated in the process, preventing it from re-reacting with the newly deprotected amine.
Q2: What are the most common side reactions observed during this compound deprotection?
The most prevalent side reaction is the N-alkylation of the deprotected D-phenylalanine's amino group by the allyl cation, resulting in the formation of an N-allyl-D-Phe byproduct.[1] Another potential, though less common, side reaction is the reduction of the allyl group's double bond, particularly if hydrazine is used in the presence of diazine impurities.
Q3: How can I monitor the progress of the deprotection reaction?
The progress of the deprotection can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing the product by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[2][3][4] The disappearance of the starting material (this compound-peptide) and the appearance of the desired deprotected peptide, along with any byproducts, can be tracked.
Q4: Is the deprotection protocol different for D-phenylalanine compared to other amino acids?
The fundamental deprotection protocol is generally the same. However, the steric hindrance and electronic properties of the amino acid side chain can subtly influence reaction kinetics. For D-phenylalanine, the bulky benzyl side group does not typically interfere with the deprotection reaction itself, but efficient scavenging is crucial to prevent N-allylation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | 1. Insufficient catalyst or scavenger. 2. Deactivated palladium catalyst. 3. Short reaction time. | 1. Increase the equivalents of the palladium catalyst and/or scavenger. Repeat the deprotection step. 2. Use a fresh batch of Pd(PPh₃)₄. Ensure anhydrous and oxygen-free conditions if catalyst deactivation is suspected. 3. Extend the reaction time. Monitor the reaction progress by HPLC to determine the optimal duration. |
| Presence of N-allyl-D-Phe byproduct | Inefficient scavenging of the allyl cation. | 1. Optimize the scavenger: For the secondary amine of a peptide bond, scavengers like dimethylamine-borane complex (Me₂NH·BH₃) have been shown to be more effective in preventing N-alkylation compared to phenylsilane (PhSiH₃).[1] 2. Increase the concentration of the scavenger. |
| Observation of a byproduct with +2 mass units | Reduction of the allyl group's double bond. This is more likely if hydrazine is used in other steps and contains diazine impurities. | Add allyl alcohol to the hydrazine solution to quench the diazine impurity.[5] |
| Loss of product peak on LC/MS | If the peptide contains multiple newly deprotected amines, its polarity may increase significantly, causing it to elute in the injection peak of a standard reverse-phase HPLC gradient. | Adjust the HPLC gradient to be more polar at the beginning of the run to ensure retention and detection of the highly polar product.[6] Consider per-acetylation of a small sample to confirm the presence of the product with a different retention time.[6] |
Experimental Protocols
Protocol 1: Standard this compound Deprotection using Phenylsilane
This protocol is a widely used method for Alloc deprotection on a solid support.
Reagents:
-
This compound-functionalized resin
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Swell the this compound-functionalized resin in anhydrous DCM in a reaction vessel.
-
Prepare a solution of Pd(PPh₃)₄ (0.1 to 0.25 equivalents per Alloc group) and PhSiH₃ (10 to 25 equivalents per Alloc group) in anhydrous DCM.[7][8]
-
Add the catalyst/scavenger solution to the swollen resin.
-
Gently agitate the mixture at room temperature for 30 minutes to 2 hours. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon), although some studies suggest it can be tolerant to atmospheric conditions for short durations.[2]
-
Drain the reaction solution from the resin.
-
Wash the resin extensively with DCM to remove the palladium catalyst and scavenger byproducts.
-
Repeat the deprotection step (steps 3-6) if monitoring indicates incomplete reaction.
-
After the final wash, the resin can be proceeded to the next coupling step.
Protocol 2: Optimized this compound Deprotection using Dimethylamine-Borane Complex
This protocol is recommended to minimize N-allylation, especially for peptides where the deprotected amine is a secondary amine.
Reagents:
-
This compound-functionalized resin
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Dimethylamine-borane complex (Me₂NH·BH₃)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Swell the this compound-functionalized resin in anhydrous DCM.
-
Prepare a solution of Pd(PPh₃)₄ (0.1 equivalents per Alloc group) and Me₂NH·BH₃ (40 equivalents per Alloc group) in anhydrous DCM.[1]
-
Add the catalyst/scavenger solution to the resin.
-
Agitate the mixture at room temperature for 40-60 minutes under an inert atmosphere.
-
Drain the reaction solution.
-
Wash the resin thoroughly with DCM.
-
A small aliquot of the resin can be cleaved and analyzed by HPLC-MS to confirm complete deprotection and assess the level of N-allyl byproduct.
Data Summary
While specific quantitative data for this compound is limited in the literature, the following table summarizes the reported efficiencies of different deprotection conditions for Alloc-protected amines in general.
| Catalyst | Scavenger | Equivalents (Scavenger) | Reaction Time | Reported Purity/Completion | Reference |
| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | 25 | 1 hour (x2) | >95% (in a peptoid synthesis) | [7] |
| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | 5 | 3 hours | Not specified | [5] |
| Pd(PPh₃)₄ | Dimethylamine-borane (Me₂NH·BH₃) | 40 | 40 minutes | Quantitative removal, no N-allylation | [1] |
| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | Not specified | 2 x 5 minutes (microwave) | >98% | [9] |
Visualizing the Chemistry
Deprotection and Side Reaction Pathways
The following diagrams illustrate the intended deprotection pathway and the common N-allylation side reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Peptide Synthesis
This guide provides troubleshooting advice and frequently asked questions regarding incomplete allyloxycarbonyl (Alloc) deprotection in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Alloc deprotection in SPPS?
The Alloc protecting group is removed via a palladium(0)-catalyzed reaction. The process is initiated by the coordination of the Pd(0) catalyst to the allyl group, followed by oxidative addition to form a π-allyl-palladium(II) complex. This complex then undergoes reaction with a nucleophilic scavenger, which traps the allyl group and regenerates the Pd(0) catalyst, liberating the free amine on the peptide resin.[1]
Caption: Catalytic cycle of Alloc deprotection.
Q2: My Alloc deprotection is incomplete. What are the common causes?
Incomplete Alloc deprotection can stem from several factors:
-
Catalyst Inactivation: The Pd(0) catalyst is sensitive to oxidation and can be poisoned by certain functional groups or impurities.
-
Inefficient Scavenging: The chosen scavenger may not be efficient enough to trap the allyl cation, leading to re-alkylation of the deprotected amine or other side reactions.
-
Poor Resin Swelling: Inadequate swelling of the resin can limit the accessibility of reagents to the Alloc-protected sites.
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can lead to incomplete deprotection.
-
Steric Hindrance: In long or sterically hindered peptides, the Alloc group may be less accessible to the catalyst and scavenger.
Caption: Troubleshooting workflow for incomplete Alloc deprotection.
Troubleshooting Guides
Issue 1: Choosing the Right Reagents for Alloc Deprotection
Question: Which palladium catalyst and scavenger should I use for optimal Alloc deprotection?
Answer: The most common catalyst is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The choice of scavenger is critical and can significantly impact the deprotection efficiency.
Data Presentation: Comparison of Common Scavengers for Alloc Deprotection
| Scavenger | Typical Equivalents | Reaction Time | Efficacy | Notes |
| Phenylsilane (PhSiH₃) | 20 eq. | 20-30 min (repeated) | High | Commonly used and effective.[2] |
| Dimethylamine borane (Me₂NH·BH₃) | 40 eq. | 40 min | Very High | Reported to be superior for secondary amines, preventing allyl back-alkylation.[3] |
| Morpholine | - | - | Moderate | Can be less effective than other scavengers.[3] |
| N-Methylaniline | 28 eq. | 2 hours | High | Effective scavenger. |
Experimental Protocol: Standard Alloc Deprotection
-
Swell the Alloc-protected peptide resin in dichloromethane (DCM).
-
Prepare a solution of Pd(PPh₃)₄ (0.1-0.35 equivalents) and the chosen scavenger (see table above for equivalents) in an appropriate solvent (e.g., DCM or a DCM/DMF mixture).
-
Add the reagent solution to the resin.
-
Agitate the reaction mixture at room temperature for the recommended time. For some scavengers, repeating the deprotection cycle may be necessary.[2]
-
Wash the resin thoroughly with DCM and DMF to remove the catalyst and scavenger byproducts.
-
Monitor the deprotection completion using a qualitative test (e.g., Kaiser test) or quantitative analysis (e.g., HPLC of a cleaved aliquot).
Issue 2: Optimizing Reaction Conditions
Question: How do solvent and temperature affect the efficiency of Alloc deprotection?
Answer: Solvent and temperature play a crucial role in the deprotection reaction. The solvent must ensure good swelling of the resin and solubility of the reagents. While traditionally performed at room temperature, microwave-assisted deprotection at elevated temperatures can significantly reduce reaction times.
Data Presentation: Effect of Solvent and Temperature on Alloc Deprotection
| Solvent | Temperature (°C) | Time | Deprotection Efficiency | Reference |
| Dichloromethane (DCM) | Room Temp | 2 x 20 min | Good | [2] |
| N,N-Dimethylformamide (DMF) | Room Temp | 16 h | ~50% (with byproducts) | [1] |
| PolarClean (PC) / Ethyl Acetate (EtOAc) (1:4) | 50 | 1.5 h | >90% | [1] |
| Dichloromethane (DCM) | 38 (Microwave) | 2 x 5 min | >98% |
Experimental Protocol: Microwave-Assisted Alloc Deprotection
-
Swell the Alloc-protected peptide resin in the chosen solvent within a microwave-safe reaction vessel.
-
Add the palladium catalyst and scavenger to the vessel.
-
Place the vessel in a microwave peptide synthesizer.
-
Set the temperature to 38-50°C and the reaction time to 5-10 minutes. It may be beneficial to perform two short microwave irradiations.
-
After the reaction, wash the resin extensively to remove all reagents.
-
Confirm complete deprotection using an appropriate analytical method.
Issue 3: Monitoring the Deprotection Reaction
Question: How can I confirm that the Alloc deprotection is complete?
Answer: Monitoring the reaction is crucial to ensure complete deprotection before proceeding to the next coupling step. The Kaiser test is a common qualitative method, while RP-HPLC provides quantitative analysis.
Experimental Protocol: Kaiser Test for Primary Amines
-
Take a small sample of the resin beads (1-5 mg) and wash them thoroughly with ethanol.
-
Add 2-3 drops of each of the following three solutions to the resin beads in a small test tube:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80 g of phenol in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL of pyridine.
-
-
Heat the test tube at 100-120°C for 5 minutes.
-
Observe the color of the beads and the solution:
-
Blue beads and/or blue solution: Indicates the presence of free primary amines (deprotection is complete or in progress).
-
Yellow/colorless beads and solution: Indicates the absence of free primary amines (deprotection is incomplete).
-
Experimental Protocol: RP-HPLC Monitoring
-
After the deprotection reaction, take a small aliquot of the resin.
-
Cleave the peptide from the resin aliquot using a standard cleavage cocktail (e.g., TFA/TIS/water).
-
Analyze the crude cleaved peptide by reverse-phase HPLC.
-
Compare the chromatogram to a reference chromatogram of the fully protected peptide. The disappearance of the peak corresponding to the Alloc-protected peptide and the appearance of a new, more polar peak corresponding to the deprotected peptide indicates successful deprotection. Mass spectrometry can be used to confirm the identity of the peaks.[2][4]
Issue 4: Dealing with Side Reactions
Question: What are the potential side reactions during Alloc deprotection, and how can I avoid them?
Answer: The primary side reaction is the re-alkylation of the newly deprotected amine by the allyl cation if scavenging is inefficient. This results in an N-allyl-peptide adduct. Another potential issue is the formation of byproducts due to the reaction of the catalyst or scavenger with other functional groups on the peptide.
Mitigation Strategies:
-
Use an efficient scavenger: As highlighted in the scavenger comparison table, scavengers like dimethylamine borane can be very effective in preventing re-alkylation.[3]
-
Use sufficient equivalents of the scavenger: Ensure an adequate excess of the scavenger is present to trap all generated allyl cations.
-
Thorough washing: After deprotection, wash the resin extensively to remove all traces of the palladium catalyst and scavenger byproducts, which could interfere with subsequent reactions.
-
Inert atmosphere: While not always strictly necessary, performing the deprotection under an inert atmosphere (e.g., argon or nitrogen) can help prevent the oxidation and deactivation of the palladium catalyst.
References
Preventing racemization of D-phenylalanine during Alloc coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of D-phenylalanine during Alloc (allyloxycarbonyl) coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of D-phenylalanine coupling?
A1: Racemization is the process where the stereochemically pure D-phenylalanine enantiomer is converted into a mixture of both D- and L-phenylalanine. During peptide coupling, the activation of the carboxylic acid group of D-phenylalanine can make the alpha-proton acidic and susceptible to removal, leading to a loss of stereochemical integrity. This results in the formation of the undesired L-phenylalanine diastereomer in the final peptide.
Q2: Why is it critical to prevent the racemization of D-phenylalanine?
A2: The biological activity of a peptide is highly dependent on its specific three-dimensional structure. The presence of the incorrect L-isomer of phenylalanine can lead to a significant reduction or complete loss of the desired therapeutic effect, and in some cases, can even result in undesirable off-target effects. Therefore, maintaining the enantiomeric purity of D-phenylalanine is crucial for the synthesis of effective and safe peptide-based drugs.
Q3: What are the primary factors that contribute to the racemization of D-phenylalanine during Alloc coupling?
A3: Several factors can promote racemization during the coupling of Alloc-D-phenylalanine:
-
Over-activation of the carboxylic acid: Highly reactive intermediates are more prone to racemization.
-
Strong bases: Bases can abstract the acidic alpha-proton of the activated amino acid.[1]
-
Elevated temperatures: Higher temperatures can increase the rate of both the coupling reaction and racemization.
-
Prolonged reaction times: Longer exposure to activating conditions can increase the likelihood of racemization.
-
Choice of solvent: The polarity and nature of the solvent can influence the stability of the activated intermediate.
Troubleshooting Guide: Minimizing Racemization of Alloc-D-Phenylalanine
This guide provides solutions to common issues encountered during the Alloc coupling of D-phenylalanine.
| Problem | Potential Cause | Recommended Solution |
| High levels of L-phenylalanine detected in the final peptide. | Use of a strong base (e.g., DIPEA). | Substitute the strong base with a weaker, sterically hindered base such as collidine (2,4,6-trimethylpyridine).[1] |
| High reaction temperature. | Perform the coupling reaction at a lower temperature. For instance, initial activation can be done at 0°C, followed by a gradual warming to room temperature. For microwave-assisted synthesis, lowering the temperature from 80°C to 50°C has been shown to limit racemization for sensitive amino acids. | |
| Inappropriate coupling reagent. | Utilize a coupling reagent system known for low racemization potential, such as the combination of a carbodiimide (e.g., DIC) with an additive like Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate).[2] | |
| Incomplete coupling reaction leading to low yield. | Insufficient activation of D-phenylalanine. | While avoiding over-activation, ensure the coupling reagents are used in appropriate stoichiometry. The use of phosphonium or uronium salt-based reagents like PyBOP or HBTU can be effective, but careful control of the base is crucial. |
| Aggregation of the peptide on the solid support. | Switch to a more suitable solvent like N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to the reaction mixture to disrupt aggregation.[2] | |
| Both racemization and low yield are observed. | A combination of the factors above. | A holistic optimization of the reaction conditions is necessary. A recommended starting point is the use of a DIC/Oxyma coupling system with collidine as the base in a suitable solvent at a controlled temperature. |
Quantitative Data on Racemization
While extensive comparative data specifically for Alloc-D-phenylalanine is limited in the literature, a highly effective one-pot protocol for Alloc removal and subsequent coupling has been reported to yield peptides with minimal racemization.
| Protecting Group | Coupling Reagents | Base | d-Amino Acid Content (%) | Reference |
| Alloc/Fmoc | TBEC/Oxyma | Collidine | Negligible (0.1%) | --INVALID-LINK--[3] |
Experimental Protocols
Recommended Protocol for Low-Racemization Alloc-D-Phenylalanine Coupling
This protocol is based on a reported method that has been shown to result in negligible racemization.[3]
Materials:
-
Alloc-D-phenylalanine
-
Resin-bound peptide with a free N-terminal amine
-
Coupling Reagent: 1-tert-Butoxycarbonyl-2-tert-butyl-3-methyl-isourea (TBEC)
-
Additive: Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
-
Base: Collidine
-
Solvent: N,N-Dimethylformamide (DMF) or a green alternative like PolarClean/Ethyl Acetate mixture
Procedure:
-
Swell the resin-bound peptide in the chosen solvent.
-
In a separate vessel, pre-activate the Alloc-D-phenylalanine. For every 1 equivalent of the amine on the resin, use:
-
2 equivalents of Alloc-D-phenylalanine
-
2 equivalents of TBEC
-
1 equivalent of Oxyma
-
3 equivalents of collidine
-
-
Dissolve the components for pre-activation in the reaction solvent and allow them to react for a few minutes at room temperature.
-
Add the pre-activated Alloc-D-phenylalanine solution to the resin.
-
Allow the coupling reaction to proceed for 1 hour at 50°C.
-
After the reaction is complete, wash the resin thoroughly with the solvent to remove excess reagents and byproducts.
Visualizations
Mechanism of Racemization during Peptide Coupling
Caption: Mechanism of racemization via oxazolone formation.
Troubleshooting Workflow for Racemization Issues
Caption: Troubleshooting workflow for high racemization.
References
Technical Support Center: Synthesis of Alloc-D-Phe Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Alloc-D-Phe containing peptides. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the yield and purity of your peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when incorporating this compound into a peptide sequence during Solid-Phase Peptide Synthesis (SPPS)?
A1: The primary challenges include:
-
Incomplete Deprotection: The allyloxycarbonyl (Alloc) protecting group requires specific conditions for removal, typically involving a palladium(0) catalyst. Incomplete removal can lead to truncated or protected peptide impurities.
-
Side Reactions: During Alloc removal, side reactions such as the formation of allyl-adducts with scavenger-sensitive residues (e.g., Trp, Cys, Met) can occur. Additionally, the D-configuration of phenylalanine can sometimes lead to steric hindrance, potentially reducing coupling efficiency compared to its L-counterpart.
-
Catalyst Poisoning: The palladium catalyst used for deprotection can be sensitive to oxidation or poisoning by certain reagents or peptide sequences, leading to incomplete reactions.[1][2]
-
Purification Difficulties: The final crude peptide often contains closely related impurities, making purification by standard methods like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) challenging.[3][4]
Q2: What are the recommended conditions for Alloc group removal?
A2: The most common method involves a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger.[5] The choice of scavenger is critical to prevent side reactions. Phenylsilane (PhSiH₃) is a widely used and effective scavenger.[2][5] The reaction is typically performed in an inert solvent like dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen).[1][2][5]
Q3: Are there any "greener" or more efficient alternatives to the traditional Pd(PPh₃)₄ method for Alloc deprotection?
A3: Yes, newer methods aim to improve efficiency and reduce the reliance on hazardous reagents. One promising approach is the use of microwave-assisted deprotection, which can significantly shorten reaction times and reduce the amount of catalyst and reagents needed.[1][2] A study demonstrated successful Alloc removal with over 98% purity after two 5-minute deprotections at 38°C using a microwave synthesizer.[1][2] Another innovative, metal-free method utilizes iodine and water in an environmentally sensible solvent mixture of PolarClean (PC) and ethyl acetate (EtOAc).[6]
Q4: How can I improve the coupling efficiency of this compound?
A4: To improve coupling efficiency, consider the following:
-
Choice of Coupling Reagents: Use highly efficient coupling reagents such as HBTU, HATU, or COMU in combination with a base like diisopropylethylamine (DIPEA).
-
Double Coupling: If steric hindrance is a concern, performing the coupling step twice can help drive the reaction to completion.
-
Solvent Selection: N-Methyl-2-pyrrolidone (NMP) is often a good solvent choice for improving coupling reactions, as it helps to swell the resin and solvate the peptide chain.
-
Monitoring the Reaction: Use a qualitative test, such as the Kaiser test, to monitor the completion of the coupling reaction before proceeding to the next step.
Q5: What are the best practices for purifying this compound containing peptides?
A5: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification.[3][4] For this compound containing peptides, consider the following:
-
Column Chemistry: A C18 stationary phase is most common.
-
Mobile Phase: A gradient of increasing acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is typically used.
-
Orthogonal Purification: If standard RP-HPLC does not provide sufficient purity, consider an orthogonal purification method, such as one based on a different separation principle, to remove co-eluting impurities.[7]
-
Fraction Analysis: Carefully analyze the collected fractions by analytical HPLC or mass spectrometry to ensure pooling of only the purest fractions.
Troubleshooting Guides
Problem 1: Low Peptide Yield
| Potential Cause | Suggested Solution |
| Incomplete Alloc Deprotection | 1. Ensure the palladium catalyst is fresh and active. 2. Degas all solvents and maintain an inert atmosphere during the reaction. 3. Increase the reaction time or perform a second deprotection step. 4. Consider microwave-assisted deprotection for improved efficiency.[1][2] |
| Poor Coupling Efficiency | 1. Use a more potent coupling reagent (e.g., HATU, COMU). 2. Perform a double coupling for the this compound residue. 3. Ensure the quality of solvents and reagents.[8] |
| Peptide Aggregation on Resin | 1. Use a solvent like NMP to improve solvation. 2. Incorporate pseudoproline dipeptides in the sequence if aggregation is a known issue for that sequence.[8] |
| Premature Cleavage from Resin | 1. Ensure the correct resin and linker chemistry are being used for your synthesis strategy. |
Problem 2: Low Peptide Purity (Multiple Peaks in HPLC)
| Potential Cause | Suggested Solution |
| Incomplete Deprotection of Alloc Group | 1. Optimize Alloc deprotection conditions (see above). 2. Analyze the crude product by mass spectrometry to identify species with the Alloc group still attached. |
| Side Reactions during Alloc Removal | 1. Use an effective scavenger like phenylsilane.[2][5] 2. Ensure the reaction is performed under an inert atmosphere to prevent catalyst degradation.[1][2] |
| Formation of Deletion Sequences | 1. Ensure complete coupling at each step by using a monitoring test (e.g., Kaiser test). 2. Consider double coupling for difficult amino acids. |
| Racemization | 1. Use appropriate coupling additives (e.g., Oxyma, HOBt) to minimize racemization. 2. Avoid excessively long coupling times or high temperatures. |
| Co-eluting Impurities | 1. Optimize the HPLC gradient to improve the separation of the target peptide from impurities. 2. Consider a different stationary phase or an orthogonal purification technique.[3][7] |
Experimental Protocols
Protocol 1: On-Resin Alloc Deprotection using Pd(PPh₃)₄
-
Swell the peptide-resin in anhydrous and degassed dichloromethane (DCM) for 30 minutes.
-
Prepare a solution of Pd(PPh₃)₄ (0.1 to 0.25 equivalents relative to the resin loading) and phenylsilane (20-25 equivalents) in anhydrous and degassed DCM.
-
Drain the DCM from the swollen resin.
-
Add the catalyst/scavenger solution to the resin.
-
Gently agitate the mixture under an inert atmosphere (argon or nitrogen) for 30-60 minutes at room temperature.
-
Monitor the reaction for completion using a suitable method (e.g., test cleavage and HPLC-MS analysis of a small resin sample).
-
Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DCM, DMF, and finally DCM again to remove all traces of the catalyst and scavenger.
Protocol 2: Microwave-Assisted Alloc Deprotection
This protocol is adapted from a published method and may require optimization for your specific peptide sequence and microwave synthesizer.[1][2]
-
Swell the peptide-resin in dimethylformamide (DMF).
-
Prepare a deprotection solution of Pd(PPh₃)₄ and phenylsilane in DMF.
-
Add the deprotection solution to the resin in a microwave-safe reaction vessel.
-
Perform the deprotection in a microwave synthesizer for 5 minutes at 38°C.
-
Drain and wash the resin with DMF.
-
Repeat the microwave deprotection step for another 5 minutes at 38°C.
-
Wash the resin thoroughly with DMF, DCM, and methanol to remove residual catalyst and byproducts.
Visualizations
References
- 1. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scavengers for Alloc Deprotection from Secondary Amines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of scavengers for the deprotection of allyloxycarbonyl (Alloc) from secondary amines.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using a scavenger in Alloc deprotection?
A1: During the palladium-catalyzed deprotection of the Alloc group, a reactive allyl cation is generated. If not trapped, this cation can lead to side reactions, most notably the re-alkylation of the newly deprotected secondary amine, leading to undesired byproducts.[1][2] Scavengers are nucleophilic species added to the reaction mixture to efficiently trap the allyl cation, thus preventing these side reactions and ensuring a clean deprotection.[3]
Q2: What are the most common scavengers used for Alloc deprotection of secondary amines?
A2: A variety of scavengers have been successfully employed. The choice of scavenger can significantly impact the efficiency and cleanliness of the deprotection reaction. Commonly used scavengers include:
-
Dimethylamine-borane complex (Me₂NH·BH₃): Often considered a highly effective scavenger, providing quantitative removal of the Alloc group and preventing allyl back-alkylation.[1]
-
Phenylsilane (PhSiH₃): A widely used scavenger, though in some cases it may be less effective than Me₂NH·BH₃.[1][2]
-
N-Methylaniline: Has also been reported as a scavenger for this transformation.
Q3: How do I choose the best scavenger for my specific substrate?
A3: The optimal scavenger can depend on the specific substrate and reaction conditions. For secondary amines, Me₂NH·BH₃ has been reported to be superior to morpholine and PhSiH₃, leading to quantitative deprotection without the side product of allyl back-alkylation.[1] It is often a good starting point for optimization. However, screening a few different scavengers may be necessary to identify the best conditions for a new or particularly sensitive substrate.
Q4: Can Alloc deprotection be performed on a solid-phase synthesis resin?
A4: Yes, Alloc deprotection is a common procedure in solid-phase peptide synthesis (SPPS). The use of scavengers is equally important in this context to prevent side reactions on the resin-bound substrate.[1][2]
Troubleshooting Guide
Problem 1: Incomplete Deprotection
| Possible Cause | Suggested Solution |
| Inactive Catalyst: The Palladium(0) catalyst, such as Pd(PPh₃)₄, can be sensitive to air and may have decomposed. | Use a fresh batch of catalyst or a newly opened bottle. Ensure reactions are performed under an inert atmosphere (e.g., nitrogen or argon) if necessary. |
| Insufficient Reaction Time or Temperature: The deprotection may be slow for certain substrates. | Increase the reaction time and monitor the reaction progress by a suitable analytical technique (e.g., LC-MS). Gentle heating can sometimes accelerate the reaction, but should be done cautiously to avoid catalyst decomposition. |
| Sub-optimal Scavenger: The chosen scavenger may not be effective enough for your specific substrate. | Try a different scavenger. For secondary amines, Me₂NH·BH₃ is often a good choice.[1] |
| Insufficient Equivalents of Reagents: The stoichiometry of the catalyst and scavenger may not be optimal. | Increase the equivalents of the palladium catalyst and/or the scavenger. A common starting point is to use a significant excess of the scavenger. |
Problem 2: Presence of Allyl Back-Alkylation Byproduct
| Possible Cause | Suggested Solution |
| Inefficient Scavenging: The scavenger is not trapping the allyl cation effectively. | Switch to a more efficient scavenger like Me₂NH·BH₃, which has been shown to prevent allyl back-alkylation.[1] Increase the concentration and/or equivalents of the scavenger. |
| Slow Scavenger Action: The rate of scavenging is slower than the rate of back-alkylation. | Ensure the scavenger is added at the beginning of the reaction and is well-mixed. |
Problem 3: Difficulty in Detecting the Deprotected Product by LC-MS
| Possible Cause | Suggested Solution |
| High Polarity of the Product: The resulting free secondary amine can be highly polar, leading to poor retention on reverse-phase HPLC columns and potentially eluting in the void volume.[2] | Modify the LC-MS method. Use a different column with alternative chemistry or adjust the mobile phase gradient to better retain polar compounds.[2] Derivatization of a small aliquot of the product (e.g., by acetylation) can make it less polar and easier to detect.[2] |
Scavenger Performance Comparison
The following table summarizes the performance of common scavengers for Alloc deprotection of secondary amines based on literature reports.
| Scavenger | Typical Conditions | Efficacy | Key Advantages | Potential Issues |
| Dimethylamine-borane (Me₂NH·BH₃) | 40 equivalents, 40 min with Pd(PPh₃)₄[1] | Quantitative [1] | Prevents allyl back-alkylation.[1] | |
| Phenylsilane (PhSiH₃) | Varies, often in excess. | Good to Moderate | Widely used and commercially available. | Can be less effective than Me₂NH·BH₃, potentially allowing for side reactions.[1] |
| Morpholine | Varies, often in excess. | Moderate to Low | Inexpensive and readily available. | Clearly inferior to Me₂NH·BH₃ for secondary amines.[1] |
Experimental Protocols
General Protocol for Alloc Deprotection from a Secondary Amine on Solid Phase:
This protocol is a general guideline and may require optimization for specific substrates.
-
Resin Swelling: Swell the resin-bound Alloc-protected secondary amine in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Reagent Preparation: Prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-0.25 equivalents per Alloc group) and the scavenger (e.g., Me₂NH·BH₃, 40 equivalents per Alloc group) in the reaction solvent.
-
Deprotection Reaction: Add the reagent solution to the swollen resin. Gently agitate the mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the deprotection by taking small aliquots of the resin, cleaving the product, and analyzing by LC-MS.
-
Washing: Once the reaction is complete, filter the resin and wash it thoroughly with the reaction solvent, followed by other solvents like DCM and DMF to remove all traces of the catalyst and scavenger.
Reaction Mechanism and Workflow
The following diagrams illustrate the general mechanism of Alloc deprotection and a typical experimental workflow.
References
Kinetic analysis of Alloc removal from different peptide sequences
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the kinetic analysis of allyloxycarbonyl (Alloc) removal from different peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for Alloc group removal in peptide synthesis?
The most common method for Alloc group removal involves a palladium(0)-catalyzed allylic cleavage.[1] A palladium(0) complex, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), acts as the catalyst. It reacts with the allyl group of the Alloc-protected amino acid, forming a π-allyl palladium complex. A scavenger molecule, such as phenylsilane (PhSiH₃), is required to react with this complex, regenerating the palladium(0) catalyst and producing a stable byproduct, leaving the deprotected amine.[2]
Q2: Why is the Alloc protecting group considered orthogonal to the Fmoc and Boc strategies?
The Alloc group is considered orthogonal because its removal conditions are distinct and do not affect the acid-labile Boc group or the base-labile Fmoc group.[1][3] Alloc removal is achieved using a specific palladium(0) catalyst and a scavenger under neutral conditions, which do not cleave the other standard protecting groups used in solid-phase peptide synthesis (SPPS). This orthogonality allows for selective deprotection of specific amino acid side chains, which is crucial for synthesizing complex peptides, such as cyclic or branched peptides.[1][3]
Q3: What factors can influence the kinetics of Alloc removal?
Several factors can impact the rate and efficiency of the deprotection reaction:
-
Peptide Sequence and Steric Hindrance: The amino acids adjacent to the Alloc-protected residue can cause steric hindrance, potentially slowing down the catalyst's access to the allyl group.
-
Catalyst Activity: The palladium catalyst is sensitive to oxidation and can be "poisoned" by certain functional groups or impurities, reducing its catalytic activity and slowing the reaction.[3]
-
Scavenger Choice and Concentration: The type and concentration of the scavenger are critical. Insufficient scavenger will lead to slow regeneration of the active catalyst, while some scavengers may have side reactions. Phenylsilane is a common and effective choice.[2]
-
Solvent: The choice of solvent affects the swelling of the resin support and the solubility of reagents. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are commonly used.[4]
-
Temperature: Higher temperatures can increase the reaction rate. Microwave-assisted deprotection, for example, significantly shortens reaction times from hours to minutes.[3]
Q4: Are there metal-free alternatives for Alloc deprotection?
Yes, a metal-free method for on-resin Alloc removal has been developed using iodine and water (I₂/H₂O) in an environmentally sensible solvent mixture like PolarClean (PC) and ethyl acetate (EtOAc).[5] This method relies on an iodine-induced iodocyclization of the Alloc group, which is subsequently hydrolyzed to release the free amine. This approach avoids the use of air-sensitive and potentially contaminating palladium catalysts.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Deprotection | 1. Inactive Catalyst: The Pd(0) catalyst may have been oxidized or "poisoned".[3]2. Insufficient Scavenger: The scavenger has been consumed or is not present in sufficient excess.3. Steric Hindrance: The peptide sequence around the Alloc-protected residue is sterically bulky.4. Poor Resin Swelling: The chosen solvent is not adequately swelling the solid support, limiting reagent access. | 1. Use fresh, high-quality Pd(PPh₃)₄. Ensure an inert (e.g., argon or nitrogen) atmosphere if performing the reaction manually, although some methods work under atmospheric conditions.[1][3]2. Increase the equivalents of the scavenger (e.g., 10 equivalents of PhSiH₃).[4]3. Increase the reaction time or switch to microwave-assisted heating to provide more energy to overcome the steric barrier.[3] Perform repeated deprotection cycles.[4]4. Switch to a solvent known for better resin swelling, such as DMF or NMP.[6] |
| Unidentified Side Products in HPLC | 1. N-Alkylation: The deprotected amine may be re-alkylated by the π-allyl palladium complex if the scavenger is not efficient enough.[7]2. Peptide Aggregation: The peptide sequence may be prone to aggregation on the resin, leading to incomplete reactions and byproducts.[6]3. Aspartimide Formation: For sequences containing Asp, piperidine used in Fmoc removal can lead to aspartimide formation, which may be confused with Alloc deprotection issues.[8] | 1. Ensure a sufficient excess of an effective scavenger (e.g., phenylsilane) is present to rapidly trap the allyl group.[2]2. Add chaotropic salts or switch to a solvent like N-methylpyrrolidone (NMP) to disrupt aggregation.[6]3. While not directly related to Alloc removal, adding HOBt to the piperidine solution for Fmoc deprotection can suppress aspartimide formation.[6] |
| Reaction Fails with C-terminal Cysteine | β-elimination: Peptides with a C-terminal cysteine can undergo β-elimination when treated with a base, forming dehydroalanine, which can then react with piperidine (if used for Fmoc SPPS) to form a 3-(1-piperidinyl)alanine adduct.[8] | Use a trityl-protected Cysteine (Cys(Trt)) to minimize this side reaction.[8] Although this is more related to the overall SPPS strategy, it's a critical consideration for sequences containing Cys. |
| Difficulty Removing Residual Palladium | Catalyst Adsorption: Palladium can strongly adsorb to the peptide or resin, leading to contamination of the final product. | After cleavage, use a palladium scavenger resin or perform multiple washes with a solution containing a chelating agent like diethyldithiocarbamate to remove residual metal ions. |
Experimental Protocols
Protocol 1: On-Resin Alloc Deprotection using Pd(PPh₃)₄/PhSiH₃
This protocol describes a standard method for removing the Alloc protecting group from a peptide synthesized on a solid support.
-
Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in dichloromethane (DCM, ~10 mL) for 30 minutes. Drain the solvent.
-
Reagent Preparation: Prepare a solution by dissolving tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 equivalents, ~11.5 mg) in DCM (6 mL). Note: Perform this in a well-ventilated fume hood.
-
Deprotection Reaction: Add the catalyst solution to the resin. Immediately add phenylsilane (PhSiH₃) (10 equivalents, ~0.12 mL).
-
Incubation: Gently agitate the resin mixture at room temperature. The reaction progress can be monitored by taking small aliquots of the resin for HPLC analysis at time points (e.g., 15 min, 30 min, 60 min). A typical reaction is complete within 30-60 minutes.
-
Washing: Once the reaction is complete (as determined by HPLC), drain the reaction mixture. Wash the resin extensively to remove the catalyst and byproducts. A typical washing sequence is:
-
DCM (5 x 30 s)
-
DMF (5 x 30 s)
-
DCM (5 x 30 s)[4]
-
-
Confirmation: Perform a final HPLC and mass spectrometry analysis on a cleaved aliquot to confirm complete deprotection. For difficult sequences, the deprotection treatment (steps 3-5) may need to be repeated.[4]
Protocol 2: Microwave-Assisted Alloc Deprotection
This protocol accelerates the deprotection using microwave heating.[3]
-
Resin Preparation: Place the Alloc-protected peptide-resin (e.g., 0.1 mmol) in a microwave-safe reaction vessel.
-
Reagent Addition: Add a solution of Pd(PPh₃)₄ (0.15 equivalents) and phenylsilane (5 equivalents) in DMF.
-
Microwave Irradiation: Place the vessel in a microwave peptide synthesizer. Irradiate the mixture for 5 minutes at 38°C.[3]
-
Washing and Repetition: Drain the vessel and wash the resin with DMF. Repeat the microwave irradiation step (step 3) one more time.
-
Final Wash: Perform a final extensive wash of the resin with DMF and DCM.
-
Analysis: Cleave a small amount of peptide from the resin and analyze by HPLC to confirm >98% removal of the Alloc group.[3]
Visualizations
Experimental Workflow for SPPS with Alloc Deprotection
Caption: Workflow for SPPS incorporating orthogonal Alloc deprotection for on-resin modification.
Catalytic Cycle of Palladium(0) in Alloc Removal
Caption: Simplified catalytic cycle for the Pd(0)-mediated deprotection of an Alloc group.
Troubleshooting Logic for Incomplete Alloc Deprotection
Caption: Decision tree for troubleshooting incomplete Alloc deprotection reactions.
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. onesearch.neu.edu [onesearch.neu.edu]
- 8. Bot Detection [iris-biotech.de]
Technical Support Center: Alloc-D-Phe in Automated Peptide Synthesis
Welcome to the technical support center for challenges encountered with Alloc-D-Phe in automated peptide synthesizers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is the amino acid D-phenylalanine with its alpha-amino group protected by an allyloxycarbonyl (Alloc) group. This protecting group is orthogonal to the commonly used Fmoc and Boc protecting groups in solid-phase peptide synthesis (SPPS). This orthogonality allows for the selective deprotection of the Alloc group to enable specific modifications at the D-phenylalanine residue, such as side-chain cyclization or branching, while the rest of the peptide chain remains protected.
Q2: What are the primary challenges associated with using this compound in automated peptide synthesizers?
The main challenges include:
-
Incomplete Deprotection: Difficulty in completely removing the Alloc group.
-
Peptide Aggregation: Increased tendency for the peptide chain to aggregate on the solid support.[1]
-
Reduced Coupling Efficiency: Lower yields during the coupling of this compound or the subsequent amino acid.
-
Solubility Issues: Poor solubility of the final peptide product.[2][3][4]
-
Side Reactions: Potential for side reactions such as racemization, although some studies suggest Alloc-protected amino acids exhibit minimal racemization.[5][6]
Troubleshooting Guides
Issue 1: Incomplete Alloc Deprotection
Symptoms:
-
HPLC analysis of the crude peptide shows a significant peak corresponding to the mass of the peptide with the Alloc group still attached (+86 Da).
-
Ninhydrin test after deprotection step remains negative or shows weak coloration, indicating a lack of free amine.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| Inefficient Palladium Catalyst Activity | Ensure the palladium catalyst, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is fresh and has been stored under inert gas. Increase the equivalents of the catalyst. | See Protocol 1: Standard Palladium-Catalyzed Alloc Deprotection . |
| Ineffective Scavenger | Use a fresh and appropriate scavenger, such as phenylsilane (PhSiH₃), to effectively trap the allyl cation. Ensure sufficient equivalents of the scavenger are used. Other scavengers like dimethylamine borane complex (Me₂NH·BH₃) can also be effective.[7] | See Protocol 1: Standard Palladium-Catalyzed Alloc Deprotection . |
| Poor Resin Swelling | The choice of resin can impact deprotection efficiency. Resins like PAL-PEG-PS may facilitate better catalyst accessibility compared to standard polystyrene resins. If using a less polar resin, switch to a solvent that promotes better swelling, such as a mixture of DCM and DMF. | N/A |
| Suboptimal Reaction Time | Increase the reaction time for the deprotection step. Monitor the reaction progress by taking small resin samples for analysis. | See Protocol 1: Standard Palladium-Catalyzed Alloc Deprotection . |
| Metal-Free Alternative Needed | For sensitive sequences or to avoid palladium contamination, consider a metal-free deprotection method using iodine and water.[5] | See Protocol 2: Metal-Free Iodine-Mediated Alloc Deprotection . |
Issue 2: Peptide Aggregation During Synthesis
Symptoms:
-
Clumping or poor swelling of the resin beads in the reaction vessel.
-
Slow or incomplete Fmoc deprotection of subsequent amino acids, indicated by persistent blue color in the piperidine solution.
-
Low coupling efficiency for amino acids following this compound.
-
Reduced intensity of the desired product peak in the final HPLC analysis, often accompanied by a broad, unresolved hump.[1]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| Hydrophobicity of Alloc Group | The hydrophobic nature of the Alloc group, combined with the phenyl side chain of D-Phe, can promote aggregation.[1] | Incorporate aggregation-disrupting strategies such as using pseudoprolines or Dmb-protected amino acids in the sequence. |
| Peptide Sequence | The inherent sequence of the peptide is prone to forming secondary structures and aggregating. | Change the synthesis solvent to a more disruptive one, such as N-methylpyrrolidone (NMP) or add chaotropic salts like LiCl to the coupling solution. Microwave heating during coupling and deprotection can also help disrupt aggregation. |
| High Resin Loading | High loading capacity of the resin can lead to steric hindrance and inter-chain aggregation. | Use a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g). |
Issue 3: Low Coupling Efficiency
Symptoms:
-
HPLC analysis shows significant deletion sequences, particularly the absence of the amino acid coupled after this compound.
-
Positive and strong ninhydrin test result after the coupling step.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| Steric Hindrance | The bulky nature of the this compound can hinder the approach of the incoming activated amino acid. | Use a more potent coupling reagent combination, such as HATU/DIPEA or HCTU/DIPEA. Double coupling of the amino acid following this compound is also recommended. |
| Aggregation | Aggregation of the peptide-resin is preventing access to the free N-terminal amine. | Refer to the troubleshooting guide for Issue 2: Peptide Aggregation During Synthesis . |
| Suboptimal Activation | The carboxylic acid of the incoming amino acid is not sufficiently activated. | Ensure fresh, high-quality coupling reagents are used. Optimize the activation time before adding the activated amino acid to the resin. |
Issue 4: Poor Solubility of the Final Peptide
Symptoms:
-
The lyophilized peptide does not dissolve in aqueous buffers.
-
The peptide precipitates out of solution upon addition to an aqueous medium.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| Hydrophobic Nature of D-Phe | Peptides rich in hydrophobic residues like phenylalanine tend to have poor aqueous solubility.[2] | First, attempt to dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer to the peptide solution.[2][3][4] For basic peptides, a small amount of acetic acid can aid dissolution, while for acidic peptides, ammonium hydroxide can be used.[2][4] |
| Peptide Aggregation | The peptide is aggregating in solution. | Sonication can help to break up aggregates and improve solubility.[2][4] If the peptide forms a gel, gentle heating may help. The use of denaturing agents like guanidinium hydrochloride or urea can also be considered, but their compatibility with the intended application must be verified.[4] |
Experimental Protocols
Protocol 1: Standard Palladium-Catalyzed Alloc Deprotection in an Automated Synthesizer
-
Resin Washing: Wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 5 mL per 100 mg resin).
-
Reagent Preparation:
-
Prepare a solution of Pd(PPh₃)₄ (0.1 to 0.25 equivalents relative to resin loading) in DCM.
-
Prepare a solution of phenylsilane (5 to 20 equivalents relative to resin loading) in DCM.
-
-
Deprotection Reaction:
-
Add the Pd(PPh₃)₄ solution to the resin and allow it to mix for 2 minutes.
-
Add the phenylsilane solution to the resin.
-
Allow the reaction to proceed for 20-30 minutes at room temperature. The reaction vessel should be protected from light.
-
-
Washing: Wash the resin extensively with DCM (5 x 5 mL), 0.5% DIPEA in DMF (3 x 5 mL), and finally with DMF (5 x 5 mL).
-
Monitoring (Optional): A small sample of the resin can be cleaved and analyzed by LC-MS to confirm the complete removal of the Alloc group.
Protocol 2: Metal-Free Iodine-Mediated Alloc Deprotection
-
Resin Washing: Wash the peptide-resin with the reaction solvent (e.g., a mixture of PolarClean (PC) and ethyl acetate (EtOAc)).[5]
-
Reagent Preparation: Prepare a solution of iodine (I₂) and water in the reaction solvent.
-
Deprotection Reaction: Add the iodine solution to the resin and react for a specified time and temperature (e.g., 1.5 hours at 50°C).[5]
-
Quenching and Washing: Quench the reaction with a suitable reducing agent like triisopropylsilane (TIS) and wash the resin thoroughly with the reaction solvent and then with DMF.[5]
Data Presentation
Table 1: Comparison of Alloc Deprotection Methods
| Method | Catalyst/Reagent | Scavenger/Quencher | Typical Purity | Advantages | Disadvantages |
| Palladium-Catalyzed | Pd(PPh₃)₄ | Phenylsilane | 80-87% | Well-established, reliable | Potential for palladium contamination, air-sensitive catalyst |
| Metal-Free | Iodine (I₂) / Water | Triisopropylsilane (TIS) | >90%[5] | Avoids heavy metal contamination, uses readily available reagents | Newer method, may require more optimization for specific sequences |
Visualizations
Caption: Troubleshooting logic for incomplete Alloc deprotection.
Caption: Strategies to mitigate peptide aggregation during synthesis.
References
- 1. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 4. bachem.com [bachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Alloc-D-Phe Containing Peptides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with peptides containing Alloc-D-Phe.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying peptides containing an this compound residue?
The primary challenge lies in the lability of the Alloc (allyloxycarbonyl) protecting group under certain conditions, which can lead to premature deprotection or side reactions during purification. The most common method for Alloc group removal involves a palladium catalyst, which can be sensitive to atmospheric oxygen.[1] Therefore, purification strategies must be carefully chosen to ensure the integrity of the peptide and the protecting group until its intended removal.
Q2: What is the most common purification method for this compound containing peptides?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and effective method for the purification of peptides, including those containing this compound.[2][3][4][5] This technique separates the target peptide from impurities based on hydrophobicity.[2][5]
Q3: Can I use standard RP-HPLC conditions for my this compound peptide?
Yes, standard RP-HPLC conditions are generally suitable. A common mobile phase system consists of water with 0.1% trifluoroacetic acid (TFA) as solvent A and acetonitrile (ACN) with 0.1% TFA as solvent B.[4][6] The separation is achieved by applying a gradient of increasing organic solvent concentration.[2][3]
Q4: Are there alternative or orthogonal purification methods to improve purity?
For challenging purifications or to achieve very high purity, an orthogonal purification step can be introduced.[7] Ion-exchange chromatography (IEX), for instance, separates molecules based on charge and can remove impurities that are difficult to resolve by RP-HPLC alone.[7]
Troubleshooting Guide
Issue 1: Incomplete removal of the Alloc protecting group.
-
Question: My analysis shows a significant amount of Alloc-protected peptide remaining after the deprotection step. What could be the cause?
-
Answer: Incomplete Alloc deprotection is often due to an inactive or poisoned palladium catalyst. The palladium(0) catalyst is sensitive to oxidation.[1]
-
Troubleshooting Steps:
-
Ensure Anaerobic Conditions: Perform the deprotection reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize catalyst oxidation.[6]
-
Use Fresh Catalyst: Prepare the palladium catalyst solution immediately before use.
-
Optimize Scavenger: Use an effective allyl scavenger, such as phenylsilane or dimethylamine-borane complex, to prevent re-attachment of the allyl group.[6][8]
-
Microwave Assistance: Consider using microwave heating, which can accelerate the deprotection reaction and may lead to cleaner and more complete removal of the Alloc group.[1][9]
-
-
Issue 2: The target peptide peak is broad or shows tailing in the RP-HPLC chromatogram.
-
Question: My purified this compound peptide shows poor peak shape during RP-HPLC analysis. How can I improve this?
-
Answer: Poor peak shape can result from several factors, including issues with the mobile phase, column, or the peptide itself.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The use of TFA (0.1%) in the mobile phase is standard and generally effective.[4] Ensure the pH is appropriate for your peptide's isoelectric point.
-
Check Column Integrity: The column may be degraded or fouled. Try washing the column with a strong solvent or replace it if necessary.
-
Optimize Gradient: A shallower gradient during elution of the target peptide can improve resolution and peak shape.
-
Sample Overload: Injecting too much sample can lead to peak broadening. Reduce the sample load to see if the peak shape improves.
-
-
Issue 3: Presence of unexpected side-products after purification.
-
Question: After purification, I've identified unexpected peptide variants. What could be the source of these impurities?
-
Answer: Side-products can arise during peptide synthesis or the deprotection step.
-
Troubleshooting Steps:
-
Analyze Crude Product: Before purification, analyze the crude peptide to determine if the impurities are generated during synthesis or deprotection.
-
Optimize Deprotection: If the side-products appear after deprotection, consider alternative deprotection methods. A metal-free approach using iodine/water has been reported and may offer a cleaner reaction profile.[10]
-
Refine Purification Strategy: If the impurities are closely related to the target peptide, a multi-step purification strategy using orthogonal methods like IEX followed by RP-HPLC may be necessary for their removal.[7]
-
-
Quantitative Data Summary
The following table summarizes typical purity levels achieved for peptides after purification, as cited in the literature.
| Purification Method | Purity Achieved | Reference |
| RP-HPLC | >95% | [2][6] |
| Microwave-assisted Alloc deprotection followed by purification | >98% | [9] |
| One-pot metal-free Alloc removal and coupling | >90% | [10] |
| Orthogonal purification (e.g., IEX followed by RP-HPLC) | >99% | [7] |
Experimental Protocols
Protocol 1: On-Resin Alloc Deprotection using a Palladium Catalyst
This protocol describes the removal of the Alloc protecting group from a peptide synthesized on solid support.
-
Swell the peptide-resin in dichloromethane (DCM).
-
Prepare a fresh solution of Pd(PPh₃)₄ (0.2 to 0.5 equivalents relative to the resin substitution) in DCM.
-
Add the palladium catalyst solution to the resin.
-
Add an allyl scavenger, such as phenylsilane (20 equivalents) or H₃N•BH₃ (6 equivalents), to the reaction vessel.[6][8]
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 5 minutes.[6]
-
Agitate the mixture at room temperature for 20-30 minutes. The reaction can be repeated to ensure complete deprotection.[6][8]
-
Drain the reaction solution and wash the resin thoroughly with DCM.
-
To remove residual palladium, wash the resin with a 5 mM sodium diethyldithiocarbamate solution in DMF.[6]
-
Proceed with the next synthesis step or cleave the peptide from the resin.
Protocol 2: Reversed-Phase HPLC (RP-HPLC) Purification of Peptides
This is a general protocol for the purification of a crude peptide.
-
Column: Use a C18 stationary phase column.[4]
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).
-
-
Procedure: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B, or a solvent containing DMSO or DMF if solubility is an issue). b. Equilibrate the RP-HPLC column with the initial mobile phase conditions (typically 5-10% Solvent B). c. Inject the dissolved peptide onto the column. d. Elute the peptide using a linear gradient of increasing Solvent B concentration at a constant flow rate. The gradient steepness and duration should be optimized for the specific peptide. e. Monitor the elution of the peptide by UV absorbance at 210-220 nm.[2] f. Collect fractions corresponding to the main peptide peak. g. Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry. h. Pool the pure fractions and lyophilize to obtain the purified peptide.
Visualizations
Caption: General workflow for the synthesis and purification of an this compound containing peptide.
Caption: A troubleshooting decision tree for the purification of this compound containing peptides.
References
- 1. biotage.com [biotage.com]
- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of therapeutic peptides using orthogonal methods to achieve high purity - American Chemical Society [acs.digitellinc.com]
- 8. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of Alloc-D-Phe in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of allyloxycarbonyl-protected D-phenylalanine (Alloc-D-Phe) under various peptide coupling conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the Alloc protecting group on D-Phe during standard Fmoc- and Boc-based solid-phase peptide synthesis (SPPS)?
A1: The Alloc group is considered an orthogonal protecting group in peptide synthesis. This means it is generally stable under the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid - TFA) and the basic conditions used for Fmoc deprotection (e.g., piperidine)[1]. This orthogonality allows for the selective removal of the Alloc group at a specific point in the synthesis to enable, for example, side-chain modification or cyclization while other protecting groups remain intact.
Q2: What are the standard conditions for the removal of the Alloc group from D-Phe?
A2: The most common and reliable method for Alloc group removal is through palladium(0)-catalyzed cleavage. This is typically achieved using a palladium source, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger to trap the released allyl group. Common scavengers include phenylsilane (PhSiH₃), dimethylamine-borane complex (Me₂NH·BH₃), and morpholine[2][3]. The reaction is usually carried out in a solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
Q3: Are there any alternative, non-palladium-based methods for Alloc deprotection?
A3: Yes, a metal-free method for on-resin Alloc removal has been developed using iodine and water (I₂/H₂O) in an environmentally friendly solvent mixture like PolarClean/ethyl acetate[4]. This method proceeds via an iodocyclization mechanism. Additionally, microwave-assisted cleavage using a palladium catalyst has been shown to significantly reduce deprotection times[5].
Q4: Can common coupling reagents prematurely cleave the Alloc group during the coupling of the subsequent amino acid?
A4: While the Alloc group is robust, the potential for premature cleavage, though generally low, can be influenced by the specific coupling conditions. There is limited direct quantitative data comparing the stability of this compound across all common coupling reagents. However, issues are more likely to arise from prolonged exposure to certain reagents or elevated temperatures. It is crucial to follow optimized coupling protocols to minimize this risk.
Troubleshooting Guide
This guide addresses specific issues that users may encounter related to the stability of this compound during their experiments.
| Problem | Possible Cause | Recommended Solution |
| Partial or complete loss of the Alloc group before intended deprotection, detected by LC-MS. | Incompatible Scavenger during a previous unrelated deprotection: If a different allyl-based protecting group was removed earlier in the synthesis, residual palladium catalyst and scavenger might affect the this compound. | - Ensure thorough washing of the resin after any palladium-catalyzed deprotection step. - Consider using a palladium scavenger resin to remove all traces of the catalyst. |
| Extended coupling times or elevated temperatures: Prolonged exposure to coupling reagents and bases, especially at higher temperatures, can lead to slow degradation of the Alloc group. | - Optimize coupling times using a monitoring assay (e.g., Kaiser test) to avoid unnecessarily long reactions. - Unless specified for a difficult coupling, maintain room temperature during the coupling step. | |
| Choice of base: While generally stable, highly basic conditions over extended periods could potentially compromise the Alloc group. | - Use standard bases like diisopropylethylamine (DIPEA) or 2,4,6-collidine at the recommended concentration. Avoid stronger bases or prolonged exposure. | |
| Formation of N-allylated byproducts during Alloc deprotection. | Inefficient scavenging of the allyl cation: The allyl cation generated during deprotection can re-alkylate the deprotected amine or other nucleophilic sites if not effectively trapped. | - Use an adequate excess of the scavenger (e.g., 24 equivalents of phenylsilane)[6]. - Ensure the scavenger is fresh and active. - Consider using more efficient scavengers like Me₂NH·BH₃[2]. |
| Incomplete Alloc deprotection. | Deactivated palladium catalyst: The Pd(0) catalyst can be sensitive to air and may lose activity over time. | - Use freshly prepared catalyst solutions. - Perform the deprotection under an inert atmosphere (e.g., argon or nitrogen). - Consider using an air-stable Pd(II) precatalyst like PdCl₂(PPh₃)₂ which is reduced in situ. |
| Insufficient reaction time or temperature: The deprotection reaction may be slow, especially with sterically hindered sequences. | - Increase the reaction time and monitor completion by LC-MS. - For resistant cases, microwave-assisted deprotection can be employed to accelerate the reaction at a controlled temperature (e.g., 38°C)[5]. |
Experimental Protocols
Protocol 1: Standard Palladium-Catalyzed this compound Deprotection
Objective: To selectively remove the Alloc protecting group from a peptide resin containing this compound.
Materials:
-
Peptide resin containing this compound
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Diisopropylethylamine (DIPEA)
-
Sodium diethyldithiocarbamate solution (0.02 M in DMF)
-
Inert gas (Argon or Nitrogen)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the peptide resin in DCM for 30 minutes.
-
Wash the resin three times with DCM.
-
Under an inert atmosphere, prepare a solution of Pd(PPh₃)₄ (0.25 equivalents relative to the resin substitution) in DCM.
-
Add the catalyst solution to the resin.
-
Add phenylsilane (24 equivalents) to the resin suspension[6].
-
Agitate the reaction mixture at room temperature for 30 minutes.
-
Repeat steps 3-6 for a second treatment to ensure complete deprotection.
-
Wash the resin thoroughly with DCM (5 times).
-
To remove residual palladium, wash the resin with a 0.02 M solution of sodium diethyldithiocarbamate in DMF (3 times for 15 minutes each).
-
Wash the resin with DMF (5 times) followed by DCM (5 times).
-
A small sample of the resin can be cleaved and analyzed by LC-MS to confirm complete deprotection.
Protocol 2: HPLC Analysis for Monitoring this compound Stability
Objective: To detect and quantify the presence of this compound and any potential deprotected D-Phe in a cleaved peptide sample.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phases:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
HPLC Gradient:
| Time (min) | % Solvent B |
|---|---|
| 0 | 5 |
| 40 | 65 |
| 45 | 100 |
| 50 | 100 |
| 51 | 5 |
| 60 | 5 |
Procedure:
-
Cleave a small aliquot of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Precipitate the peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the dried peptide pellet in a suitable solvent (e.g., 50% acetonitrile/water).
-
Inject the sample into the HPLC system.
-
Monitor the elution profile at 220 nm.
-
The Alloc-protected peptide will have a distinct retention time from the deprotected peptide. The presence of a peak corresponding to the mass of the deprotected peptide can be confirmed by LC-MS. The relative peak areas can be used to estimate the percentage of premature deprotection.
Visualizations
Caption: Palladium-catalyzed deprotection of this compound.
Caption: Troubleshooting workflow for premature Alloc deprotection.
References
- 1. biosynth.com [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Alloc-D-Phe and Other D-Phenylalanine Protecting Groups for Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is paramount to the successful synthesis of peptides. The choice of a protecting group for the α-amino function of amino acids, such as D-phenylalanine (D-Phe), dictates the overall synthetic strategy, influencing yield, purity, and the potential for side reactions. This guide provides an objective comparison of the allyloxycarbonyl (Alloc) protecting group for D-phenylalanine (Alloc-D-Phe) with two of the most widely used alternatives: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).
The Alloc group offers a unique advantage in its orthogonality to both Boc and Fmoc strategies, allowing for selective deprotection under mild conditions. This attribute is particularly valuable in the synthesis of complex peptides, such as cyclic or branched peptides, where multiple levels of orthogonal protection are required.
Performance Comparison: Alloc vs. Boc and Fmoc
Table 1: Comparison of Deprotection Conditions and Performance
| Protecting Group | Deprotection Reagent(s) | Typical Reaction Time | Typical Purity | Key Advantages & Disadvantages |
| Alloc | Pd(PPh₃)₄ (catalyst), Phenylsilane (scavenger) in DCM | 20-40 minutes[1] | >98%[2] | Advantages: Orthogonal to Boc and Fmoc, mild deprotection. Disadvantages: Requires a palladium catalyst, which can be sensitive to air and may require removal from the final product. |
| Boc | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 50% TFA/DCM) | 20-30 minutes[3] | Generally high, but dependent on sequence | Advantages: Robust, well-established chemistry. Disadvantages: Harsh acidic conditions can lead to side reactions, particularly with sensitive residues.[4][5] |
| Fmoc | 20% Piperidine in Dimethylformamide (DMF) | ~10-20 minutes[1][6] | Generally high, but dependent on sequence | Advantages: Mild basic deprotection conditions. Disadvantages: Piperidine is a regulated substance; potential for side reactions like aspartimide formation and diketopiperazine formation.[7] |
Table 2: Orthogonality and Compatibility
| Protecting Group | Stable to Boc Deprotection (TFA) | Stable to Fmoc Deprotection (Piperidine) | Stable to Alloc Deprotection (Pd(0)) |
| Alloc | Yes[8] | Yes[8] | - |
| Boc | - | Yes | Yes |
| Fmoc | Yes | - | Yes |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing the performance of these protecting groups. Below are typical experimental protocols for the deprotection of this compound, Boc-D-Phe, and Fmoc-D-Phe in solid-phase peptide synthesis (SPPS).
Protocol 1: this compound Deprotection
This protocol describes the palladium-catalyzed removal of the Alloc group from a resin-bound peptide.
Materials:
-
Alloc-protected peptide-resin
-
Dichloromethane (DCM)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Nitrogen or Argon gas supply
Procedure:
-
Swell the Alloc-protected peptide-resin in DCM in a reaction vessel.
-
Prepare a solution of Pd(PPh₃)₄ (0.1 to 0.35 equivalents relative to the resin loading) in DCM under an inert atmosphere (Nitrogen or Argon).[9]
-
Add phenylsilane (20 equivalents relative to the resin loading) to the palladium catalyst solution.[9]
-
Add the catalyst/scavenger solution to the swollen resin.
-
Gently agitate the mixture at room temperature for 20-30 minutes.[9]
-
Repeat the deprotection cycle one more time with fresh reagents.
-
Wash the resin thoroughly with DCM to remove the catalyst and by-products.
Protocol 2: Boc-D-Phe Deprotection
This protocol outlines the standard procedure for the removal of the Boc group using trifluoroacetic acid.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA) or another non-nucleophilic base
Procedure:
-
Swell the Boc-protected peptide-resin in DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes.[3]
-
Filter and repeat the treatment with 50% TFA in DCM for an additional 20 minutes.[3]
-
Wash the resin extensively with DCM.
-
Neutralize the resulting trifluoroacetate salt of the free amine by washing with a solution of 10% DIEA in DCM.[3]
-
Wash the resin thoroughly with DCM to remove excess base and salts.
Protocol 3: Fmoc-D-Phe Deprotection
This protocol describes the removal of the Fmoc group using a piperidine solution.
Materials:
-
Fmoc-protected peptide-resin
-
Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF.
-
Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.[1][7]
-
Filter and repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.[7]
-
Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
Visualizing the Chemistry: Diagrams and Workflows
Visual representations of chemical pathways and experimental procedures can significantly aid in understanding the underlying principles.
Caption: Deprotection mechanisms for Alloc, Boc, and Fmoc protecting groups.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Conclusion
The choice between this compound, Boc-D-Phe, and Fmoc-D-Phe depends heavily on the specific requirements of the peptide synthesis.
-
This compound is an excellent choice for complex peptide synthesis requiring orthogonal protection schemes. Its mild deprotection conditions are a significant advantage, though the need for a palladium catalyst adds a layer of complexity regarding potential contamination and catalyst sensitivity.
-
Boc-D-Phe represents a robust and well-established strategy. However, the harsh acidic conditions required for deprotection can be detrimental to sensitive peptide sequences.
-
Fmoc-D-Phe is the most commonly used protecting group in modern SPPS due to its mild basic deprotection conditions. Nevertheless, potential side reactions and the regulated nature of piperidine are important considerations.
Researchers and drug development professionals should carefully evaluate the target peptide's sequence, complexity, and scale of synthesis to make an informed decision on the most suitable D-phenylalanine protecting group.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. chempep.com [chempep.com]
- 8. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 9. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonality of Alloc-D-Phe: A Comparative Guide for Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is paramount to the successful synthesis of complex peptides. This guide provides a comprehensive comparison of the Allyloxycarbonyl (Alloc) protecting group for D-phenylalanine (Alloc-D-Phe) against other commonly used protecting groups: Fmoc, Boc, and Cbz. We will delve into the orthogonality of this compound, supported by experimental data and detailed protocols to aid in your research and development endeavors.
The Alloc group stands out for its unique deprotection chemistry, which confers it orthogonality with the widely used acid-labile (Boc) and base-labile (Fmoc) protecting groups. This property is particularly valuable in the synthesis of complex peptides, such as cyclic or branched peptides, where selective deprotection is a necessity.
Comparative Overview of Protecting Groups for D-Phenylalanine
The choice of a protecting group for the α-amino group of an amino acid is a critical decision in peptide synthesis, directly impacting the overall strategy and the purity of the final product. The following table summarizes the key characteristics of Alloc, Fmoc, Boc, and Cbz protecting groups when used for D-phenylalanine.
| Protecting Group | Structure | Deprotection Conditions | Orthogonal To | Key Advantages | Potential Drawbacks |
| Alloc | Allyloxycarbonyl | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane, dimedone) or metal-free I₂/H₂O. | Fmoc, Boc, Trt, most acid- and base-labile groups.[1][2] | Excellent orthogonality; mild deprotection conditions. | Requires a palladium catalyst which can be sensitive to air and may require thorough removal.[3][4] The metal-free alternative is still under development. |
| Fmoc | 9-Fluorenyl- methoxycarbonyl | Base (e.g., 20% piperidine in DMF).[5][6] | Boc, Cbz, Trt, Alloc, most acid-labile groups.[2] | Well-established for solid-phase peptide synthesis (SPPS); UV-active for monitoring. | Base-lability can lead to side reactions like diketopiperazine formation.[2] |
| Boc | tert-Butoxycarbonyl | Acid (e.g., TFA in DCM).[7][8][9] | Fmoc, Alloc, Cbz (under non-hydrogenolytic conditions).[2] | Robust and widely used in SPPS. | Requires strong acid for deprotection which can cleave some side-chain protecting groups. |
| Cbz | Benzyloxycarbonyl | Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acid (e.g., HBr/AcOH).[10][11][12] | Fmoc, Alloc, Boc (under non-acidic conditions). | Stable to a wide range of conditions. | Hydrogenolysis is not compatible with sulfur-containing amino acids; strong acid cleavage is harsh. |
Quantitative Comparison of Deprotection
Table 1: this compound Deprotection
| Method | Reagents | Time | Yield/Purity | Reference |
| Palladium-Catalyzed | Pd(PPh₃)₄, Phenylsilane in DCM | 3 x 30 min | >95% | [13] |
| Metal-Free | I₂/H₂O in PC/EtOAc | 1.5 h | >99% purity | [3] |
| Microwave-Assisted | Pd(PPh₃)₄, Phenylsilane in DMF | 2 x 5 min | >98% purity | [14] |
Table 2: Fmoc-D-Phe Deprotection
| Reagent | Time | Yield/Purity | Reference |
| 20% Piperidine in DMF | 2 x 10 min | Typically >99% | [15] |
| 5% Piperazine + 2% DBU in DMF | Faster than 20% piperidine | High | [16] |
Table 3: Boc-D-Phe Deprotection
| Reagent | Time | Yield/Purity | Reference |
| 55% TFA in DCM | 30 min | ~9% higher purity than 100% TFA | [9] |
| 100% TFA | 5 min | Prone to incomplete deprotection | [9] |
Table 4: Cbz-D-Phe Deprotection
| Method | Reagents | Time | Yield/Purity | Reference |
| Hydrogenolysis | H₂, 10% Pd/C | < 2 h | High | [11] |
| Acid-Mediated | IPA·HCl | 4 h | High | [17] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are step-by-step protocols for the deprotection of this compound on a solid support.
Protocol 1: Palladium-Catalyzed this compound Deprotection on Solid Phase
This protocol is a standard method for the removal of the Alloc group from a peptide resin.
Materials:
-
This compound-functionalized resin
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
0.5% Sodium diethyldithiocarbamate in DMF (for palladium scavenging)
-
Argon or Nitrogen gas supply
Procedure:
-
Swell the this compound-functionalized resin in anhydrous DCM in a reaction vessel for 30 minutes.
-
Drain the DCM.
-
Under an inert atmosphere (Argon or Nitrogen), add a solution of Pd(PPh₃)₄ (0.5 equivalents relative to the resin substitution) and phenylsilane (20 equivalents) in DCM to the resin.[13]
-
Agitate the mixture gently for 30 minutes at room temperature.[13]
-
Drain the reaction solution.
-
Wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x).
-
Repeat steps 3-6 two more times to ensure complete deprotection.[13]
-
To remove residual palladium, wash the resin with a 0.5% solution of sodium diethyldithiocarbamate in DMF (2 x 20 minutes).[13]
-
Wash the resin extensively with DMF (5x) and DCM (5x).
-
Dry the resin under vacuum.
Protocol 2: Metal-Free this compound Deprotection on Solid Phase
This protocol offers a more environmentally friendly alternative to the palladium-catalyzed method.[3][4][18][19]
Materials:
-
This compound-functionalized resin
-
Iodine (I₂)
-
Water (H₂O)
-
PolarClean (PC) or other suitable green solvent
-
Ethyl acetate (EtOAc)
-
Washing solvents (e.g., PC/EtOAc mixture, DMF, DCM)
Procedure:
-
Swell the this compound-functionalized resin in a mixture of PC/EtOAc (1:4).
-
Prepare a solution of 5 equivalents of I₂ in a PC/EtOAc (1:4) mixture with 8 equivalents of water relative to the iodine.[3]
-
Add the iodine solution to the resin.
-
Heat the mixture at 50°C for 1.5 hours.[3]
-
Drain the reaction solution.
-
Wash the resin thoroughly with the PC/EtOAc solvent mixture, followed by DMF and DCM.
-
Dry the resin under vacuum.
Orthogonality in Practice: Signaling Pathways and Workflows
The true power of the Alloc protecting group lies in its ability to be selectively removed without affecting other protecting groups. This is critical for complex peptide synthesis strategies.
Caption: Orthogonal deprotection strategy using Fmoc and Alloc.
The diagram above illustrates a typical workflow where the Fmoc group is removed for chain elongation, while the Alloc group on a lysine side chain remains intact. Subsequently, the Alloc group can be selectively removed to allow for side-chain modification, such as cyclization or branching, without affecting the rest of the peptide.
Experimental Workflow for Comparing Deprotection Methods
To objectively compare the efficacy of different deprotection methods for this compound, a structured experimental workflow is essential.
Caption: Workflow for comparing this compound deprotection methods.
This workflow outlines the synthesis of a model dipeptide on a solid support, followed by the parallel application of different Alloc deprotection methods. Subsequent cleavage and analysis by HPLC and mass spectrometry allow for a quantitative comparison of the purity and yield of the deprotected peptide, providing a clear assessment of each method's performance.
References
- 1. thaiscience.info [thaiscience.info]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal-Peptide Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. greentech.fr [greentech.fr]
- 12. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. tdcommons.org [tdcommons.org]
- 18. i-share-ims.primo.exlibrisgroup.com [i-share-ims.primo.exlibrisgroup.com]
- 19. polypeptide.com [polypeptide.com]
A Researcher's Guide to Quantifying Alloc-D-Phe Incorporation: An HPLC and Mass Spectrometry Perspective
For researchers, scientists, and drug development professionals venturing into the precise incorporation of unnatural amino acids (UAAs), this guide provides a comprehensive comparison of analytical methodologies, focusing on the robust technique of High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) for the analysis of Alloc-D-Phenylalanine (Alloc-D-Phe) incorporation into proteins.
The site-specific incorporation of UAAs like this compound into proteins opens up a plethora of possibilities in drug development, protein engineering, and fundamental biological studies. The allyloxycarbonyl (Alloc) protecting group offers a unique chemical handle for orthogonal derivatization, making accurate quantification of its incorporation efficiency a critical step. This guide delves into the experimental protocols and performance metrics of HPLC-MS for this purpose, offering a comparative analysis against alternative techniques.
Performance Comparison: LC-MS/MS for Amino Acid Incorporation Analysis
| Parameter | LC-MS/MS | GC/C/IRMS | GC/MS/MS | GC/MS |
| Intra-Assay Variation (CV%) | 1.7 | 13.0 | 6.3 | 13.5 |
| Inter-Assay Variation (CV%) | 3.2 | 9.2 | 10.2 | 25 |
| Required Muscle Sample Size (µg) | 0.8 | 8 | 3 | 3 |
| Coefficient of Determination (R²) vs. GC/C/IRMS | 0.9962 | - | 0.9942 | 0.9217 |
Data adapted from a study on L-[ring-13C6]phenylalanine incorporation in muscle tissue.[1][2]
As evidenced by the data, LC-MS/MS offers superior precision, with the lowest intra- and inter-assay coefficients of variation, and requires a significantly smaller sample size compared to other mass spectrometry-based methods.[1][2]
Experimental Workflow for this compound Incorporation Analysis
The following diagram outlines the comprehensive workflow for the quantification of this compound incorporation into a target protein using HPLC-MS.
Detailed Experimental Protocols
A detailed protocol for each major stage of the analysis is provided below.
I. Protein Expression and Purification
-
Protein Expression: Express the target protein in a suitable expression system (e.g., E. coli, mammalian cells) supplemented with this compound. Optimize the concentration of this compound and induction conditions to maximize incorporation.
-
Protein Purification: Purify the expressed protein using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography) to ensure high purity.
II. Sample Preparation for Amino Acid Analysis
-
Protein Hydrolysis:
-
Accurately quantify the purified protein concentration.
-
Transfer a known amount of protein (typically 10-50 µg) to a hydrolysis tube.
-
Add 6 M HCl to the protein sample.
-
Seal the tube under vacuum and incubate at 110°C for 24 hours.
-
After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen or using a vacuum centrifuge.
-
Reconstitute the dried amino acid mixture in a suitable buffer for HPLC analysis (e.g., 0.1% formic acid in water).
-
III. HPLC Separation of Amino Acids
-
Chromatographic System: A standard HPLC or UHPLC system equipped with a reversed-phase C18 column is suitable for this analysis.
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic amino acids. The exact gradient profile should be optimized for baseline separation of this compound from other proteinogenic amino acids, particularly phenylalanine.
IV. Mass Spectrometry Detection and Quantification
-
Mass Spectrometer: A tandem quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source is recommended.
-
Ionization Mode: Operate the ESI source in positive ion mode.
-
MS Scan: Perform a full scan MS analysis to identify the precursor ions corresponding to this compound and phenylalanine.
-
MS/MS Analysis: Select the precursor ions for this compound and phenylalanine for collision-induced dissociation (CID) to generate characteristic fragment ions.
-
Multiple Reaction Monitoring (MRM): For targeted quantification on a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions for both this compound and phenylalanine should be monitored. This enhances sensitivity and specificity.
-
Quantification: Create a standard curve using known concentrations of this compound and phenylalanine to determine the absolute or relative amounts in the protein hydrolysate. The incorporation efficiency can be calculated as the ratio of the amount of this compound to the total amount of this compound and phenylalanine.
Alternative Methods for Comparison
While HPLC-MS is a powerful technique, other methods can also be employed for analyzing UAA incorporation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique often requires derivatization of the amino acids to increase their volatility. While sensitive, the derivatization step can introduce variability and may not be as straightforward as direct analysis by LC-MS.[1][2] The precision of GC-MS has been shown to be lower than that of LC-MS/MS for amino acid incorporation studies.[1][2]
-
Amino Acid Analysis by HPLC with UV or Fluorescence Detection: This is a more traditional method that relies on pre- or post-column derivatization of amino acids with reagents like o-phthalaldehyde (OPA) or ninhydrin to enable detection. While robust and widely used, it may lack the specificity of mass spectrometry, especially in complex biological samples where other compounds could co-elute and interfere with the signal.
Logical Relationships in Method Selection
The choice of analytical method depends on several factors, as illustrated in the following diagram.
References
A Comparative Study of Alloc vs. Fmoc for N-terminal Protection in Peptide Synthesis
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. The N-terminal protection of amino acids is a critical step that prevents unwanted side reactions during chain elongation. Among the arsenal of protecting groups available to chemists, the 9-fluorenylmethyloxycarbonyl (Fmoc) group has become the cornerstone of modern solid-phase peptide synthesis (SPPS). However, for more complex synthetic strategies requiring orthogonal deprotection schemes, the allyloxycarbonyl (Alloc) group presents a powerful alternative. This guide provides a comprehensive comparison of the Alloc and Fmoc protecting groups, offering insights into their respective chemistries, performance, and applications to aid researchers, scientists, and drug development professionals in their synthetic endeavors.
Chemical Structures and Protection Mechanisms
The choice of a protecting group is fundamentally dictated by its chemical structure and the conditions required for its introduction and removal.
Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is introduced to the N-terminus of an amino acid via reaction with Fmoc-chloride (Fmoc-Cl) or, more commonly, Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) under basic conditions.[1] The mechanism involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent.
Alloc (allyloxycarbonyl): The Alloc group is typically introduced by reacting the amino acid with allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O) in the presence of a base.[2] Similar to Fmoc protection, this involves a nucleophilic substitution at the carbonyl carbon of the Alloc reagent.
Figure 1: N-terminal protection reactions.
Deprotection Mechanisms and Conditions
The key difference and the basis for their orthogonal nature lie in their deprotection mechanisms.
Fmoc Deprotection: The Fmoc group is labile to basic conditions. Deprotection is typically achieved by treatment with a solution of a secondary amine, most commonly 20% piperidine in N,N-dimethylformamide (DMF).[3] The mechanism proceeds via a β-elimination reaction. The base removes the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and carbon dioxide, and the release of the free amine.
Alloc Deprotection: The Alloc group is stable to both acidic and basic conditions commonly used in peptide synthesis.[4] Its removal is achieved through a palladium(0)-catalyzed reaction.[2][5] In the presence of a scavenger, such as phenylsilane, the palladium catalyst facilitates the cleavage of the allyl group, which then decarboxylates to liberate the free amine.[6]
Figure 2: N-terminal deprotection mechanisms.
Performance Comparison
The choice between Alloc and Fmoc often depends on the specific requirements of the synthetic route, particularly the need for orthogonal deprotection.
| Feature | Alloc (allyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Protection Reagents | Allyl chloroformate (Alloc-Cl), Diallyl dicarbonate (Alloc₂O) | Fmoc-chloride (Fmoc-Cl), Fmoc-OSu, Fmoc-OBt |
| Protection Conditions | Basic (e.g., pyridine in THF)[2] | Basic (e.g., NaHCO₃ in dioxane/water)[1] |
| Deprotection Reagents | Pd(PPh₃)₄ and a scavenger (e.g., phenylsilane)[6] | 20-50% piperidine in DMF[7] |
| Deprotection Conditions | Mild, neutral, palladium(0)-catalyzed | Mild, basic |
| Orthogonality | Orthogonal to acid-labile (Boc, Trt) and base-labile (Fmoc) groups.[2][5] | Orthogonal to acid-labile (Boc, tBu) and some other groups.[1][8] Not orthogonal to other base-labile groups. |
| Key Advantages | - Excellent orthogonality, allowing for selective deprotection in the presence of Fmoc and acid-labile groups.[2][5]- Mild deprotection conditions.[2] | - Well-established and widely used in SPPS.[8]- Deprotection is rapid and generally high-yielding.[9]- The fluorenyl moiety allows for UV monitoring of the deprotection step.[8] |
| Key Disadvantages | - Requires a palladium catalyst, which can be expensive and needs to be completely removed from the final product.- The catalyst can sometimes be poisoned.[10] | - Not orthogonal to other base-labile protecting groups.- Can lead to side reactions such as diketopiperazine formation at the dipeptide stage and aspartimide formation with aspartic acid residues.[11][12] |
Experimental Protocols
Standard Fmoc-SPPS Deprotection Protocol
-
Resin Swelling: Swell the peptide-resin in DMF for 1 hour.[6]
-
Fmoc Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 5-20 minutes at room temperature.[13]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[6]
-
Confirmation of Deprotection: Perform a Kaiser test or a similar colorimetric test to confirm the presence of a free primary amine.
Alloc Deprotection Protocol on Solid Support
-
Resin Washing: Wash the Alloc-protected peptide-resin thoroughly with dichloromethane (DCM).[6]
-
Reagent Preparation: Prepare a solution of the palladium catalyst (e.g., 0.1 equivalents of tetrakis(triphenylphosphine)palladium(0)) and the scavenger (e.g., 20 equivalents of phenylsilane) in DCM.[6]
-
Deprotection Reaction: Add the catalyst/scavenger solution to the resin and agitate at room temperature for 20-40 minutes.[6] The reaction is often repeated to ensure complete deprotection.
-
Washing: Drain the reaction mixture and wash the resin extensively with DCM, followed by DMF.[6] A wash with a solution of sodium N,N-diethyldithiocarbamate in DMF can be performed to scavenge any residual palladium.[5]
Logical Workflow in Solid-Phase Peptide Synthesis (SPPS)
The general workflow of SPPS involves iterative cycles of deprotection, washing, coupling, and washing. The choice of N-terminal protecting group determines the reagents and conditions used in the deprotection step.
Figure 3: General workflow of SPPS.
Conclusion
Both Alloc and Fmoc are highly effective N-terminal protecting groups, each with a distinct set of advantages that make them suitable for different synthetic challenges.
-
Fmoc remains the protecting group of choice for routine, linear solid-phase peptide synthesis due to its ease of use, rapid deprotection, and the ability to monitor the reaction by UV absorbance. Its widespread adoption has led to the commercial availability of a vast library of Fmoc-protected amino acids and well-established protocols.
-
Alloc shines in more complex synthetic scenarios where its orthogonality to both acid- and base-labile protecting groups is a significant asset. This makes it an invaluable tool for the synthesis of cyclic peptides on-resin, branched peptides, and peptides that require site-specific modifications. While the use of a palladium catalyst adds complexity and cost, the synthetic flexibility it affords is often indispensable for advanced peptide and protein engineering.
Ultimately, the decision to use Alloc or Fmoc will be guided by the specific synthetic strategy, the complexity of the target peptide, and the need for orthogonal deprotection schemes. A thorough understanding of the chemistry and performance of both protecting groups is essential for any researcher working in the field of peptide synthesis and drug development.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 5. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 6. chem.uci.edu [chem.uci.edu]
- 7. genscript.com [genscript.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 10. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chempep.com [chempep.com]
- 12. chempep.com [chempep.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
Validating Alloc-D-Phe Purity: A Comparative Guide to Chiral Chromatography Methods
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks like N-Allyloxycarbonyl-D-phenylalanine (Alloc-D-Phe) is a critical step in synthesizing stereochemically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of chiral chromatography methods for the validation of this compound purity, supported by experimental data and detailed protocols to aid in method development and selection.
Comparison of Chiral Stationary Phases (CSPs) for this compound Analysis
The cornerstone of chiral high-performance liquid chromatography (HPLC) is the chiral stationary phase (CSP). The selection of an appropriate CSP is paramount for achieving successful enantiomeric separation. While direct data for this compound is not extensively published, performance data from the separation of other N-protected and unprotected phenylalanine enantiomers can guide the selection process. Macrocyclic glycopeptide, cyclodextrin, and polysaccharide-based CSPs are common choices.
| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Typical Mobile Phase | Advantages | Reported Performance (for Phenylalanine) |
| Macrocyclic Glycopeptide | Teicoplanin, Ristocetin A | Reversed-Phase (Acetonitrile/Water, Methanol/Water) | Broad enantioselectivity for amino acids, can be used without derivatization. | Resolution (Rs) values of 1.59 and 2.75 have been achieved for phenylalanine enantiomers[1][2]. |
| Polysaccharide-Based | Cellulose or Amylose derivatives (e.g., CHIRALPAK® ID) | Normal-Phase (Hexane/Isopropanol), Reversed-Phase, SFC | High success rates for a wide range of chiral compounds, high loading capacity. | Good for N-protected amino acids; often used in Supercritical Fluid Chromatography (SFC) for faster separations. |
| Crown Ether-Based | (+)-(18-Crown-6)-tetracarboxylic acid (e.g., Crownpak® CR(+)) | Reversed-Phase (Acidic aqueous mobile phase, e.g., perchloric acid solution) | Excellent for primary amino acids and compounds with primary amine groups. | Effective for underivatized amino acids; a study reported its use for purity estimation of D-Phe[3]. |
| Pirkle-Type (Brush-Type) | (S)-N-(1-cyclohexylethyl)benzamide | Normal-Phase (Hexane with alcohol modifier) | Good for N-acylated compounds. | Generally provides good resolution for N-protected amino acids. |
Detailed Experimental Protocol: Chiral HPLC for this compound Purity Validation
This section outlines a general protocol for the validation of this compound purity using a teicoplanin-based chiral stationary phase, which demonstrates broad applicability for amino acids. This protocol should be optimized for specific laboratory conditions and instrumentation.
Instrumentation and Reagents
-
HPLC System: A quaternary HPLC system with a UV detector.
-
Chiral Column: A teicoplanin-based column (e.g., Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm).
-
Reagents: HPLC-grade acetonitrile, methanol, and water. Perchloric acid for mobile phase modification.
-
Standards: High-purity this compound and Alloc-L-Phe reference standards.
Chromatographic Conditions
| Parameter | Condition |
| Column | Teicoplanin-based (e.g., Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water (e.g., 75:25, v/v) with 0.1% Perchloric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 23 °C[2] |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
L-Isomer (Impurity) Solution: Prepare a stock solution of the undesired enantiomer, Alloc-L-Phe, in the mobile phase.
-
Spiked Sample: To determine the limit of detection (LOD) and limit of quantification (LOQ) for the L-isomer in the D-isomer, spike the this compound standard solution with known concentrations of the Alloc-L-Phe solution.
Method Validation
The analytical method should be validated according to ICH guidelines, assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the D- and L-enantiomer peaks.
-
Linearity: A study of linearity for the Alloc-L-Phe impurity should be performed over a range of concentrations, for example, from the LOQ to 1.0% of the this compound standard concentration. Correlation coefficients of >0.998 are typically achieved[1].
-
Accuracy: Determined by the recovery of known amounts of Alloc-L-Phe spiked into the this compound sample. Recoveries between 82% and 110% are generally considered acceptable[1].
-
Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a spiked sample. The relative standard deviation (RSD) should be less than 10%[1].
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. For phenylalanine, an LOD of 0.1 µg/mL has been reported on a teicoplanin-based column[1].
Alternative Method: Ultra-Performance Convergence Chromatography (UPC²)
For high-throughput analysis, Ultra-Performance Convergence Chromatography (UPC²), a form of Supercritical Fluid Chromatography (SFC), offers a significant advantage in speed over traditional HPLC.
| Parameter | Condition |
| System | ACQUITY UPC² System with PDA Detector |
| Column | Polysaccharide-based (e.g., CHIRALPAK® ID, 4.6 x 100 mm, 3 µm) |
| Mobile Phase A | CO₂ |
| Mobile Phase B | Methanol with 0.1% NH₄OH |
| Isocratic Conditions | 90% A, 10% B |
| Flow Rate | 1.5 mL/min |
| Detection | UV at 210 nm |
| Advantage | Provides better resolution and up to 5 times the throughput of normal-phase HPLC, with the ability to detect down to 0.01% of the undesired enantiomer. |
Visualizing the Workflow
A systematic approach is crucial for the successful validation of a chiral chromatography method. The following diagrams illustrate the general workflow and the interplay of key chromatographic parameters.
Caption: Workflow for Validation of this compound Purity Analysis.
Caption: Key Parameters Influencing Chiral Separation.
References
- 1. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. A novel potential primary method for quantification of enantiomers by high performance liquid chromatography-circular dichroism - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Orthogonal Strategies: A Comparative Guide to Alloc-D-Phe Alternatives in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in specific peptide synthesis applications, the choice of protecting groups is a critical determinant of success. The allyloxycarbonyl (Alloc) group, particularly for D-phenylalanine (Alloc-D-Phe), offers a valuable orthogonal protection strategy. However, a comprehensive understanding of its alternatives is essential for optimizing synthesis protocols, troubleshooting challenging sequences, and expanding the repertoire of peptide modifications. This guide provides an objective comparison of this compound with its primary alternatives, supported by experimental data and detailed protocols.
The Alloc protecting group is favored for its unique removal conditions, employing a palladium(0) catalyst, which leaves other common protecting groups like the base-labile Fmoc and acid-labile Boc and t-butyl groups intact. This orthogonality is crucial for complex peptide synthesis, including the creation of cyclic or branched peptides and the site-specific modification of side chains.
Alternatives to this compound: A Head-to-Head Comparison
The most common orthogonal alternatives to this compound for the protection of the D-phenylalanine amine are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The selection of a suitable alternative depends on the overall protection strategy of the peptide synthesis.
| Protecting Group | Structure | Removal Conditions | Orthogonality | Potential Side Reactions |
| Alloc | Allyloxycarbonyl | Pd(0) catalyst (e.g., Pd(PPh₃)₄), scavenger (e.g., PhSiH₃) | Orthogonal to Fmoc, Boc, and t-butyl groups. | Incomplete removal, palladium contamination, and potential for premature deprotection in the presence of certain reagents.[1] |
| Boc | tert-Butyloxycarbonyl | Moderate to strong acid (e.g., Trifluoroacetic acid - TFA) | Orthogonal to Fmoc and Cbz groups. | Acid-catalyzed side reactions, such as t-butylation of sensitive residues (e.g., Trp, Met).[2][3] |
| Cbz (Z) | Benzyloxycarbonyl | Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acid (e.g., HBr/AcOH) | Orthogonal to Fmoc and Boc groups. | Catalyst poisoning, incomplete removal, and potential for side reactions with sulfur-containing amino acids. |
Experimental Protocols
Detailed methodologies for the incorporation and deprotection of this compound and its alternatives are crucial for successful peptide synthesis. The following protocols are based on standard solid-phase peptide synthesis (SPPS) procedures.
Protocol 1: On-Resin this compound Deprotection
This protocol details the removal of the Alloc group from the N-terminus of a resin-bound peptide.
Materials:
-
Peptide-resin with N-terminal this compound
-
Anhydrous Dichloromethane (DCM)
-
Phenylsilane (PhSiH₃)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Nitrogen or Argon source
-
Solid-phase synthesis vessel
Procedure:
-
Swell the Alloc-protected peptide-resin in anhydrous DCM for 30 minutes.
-
Drain the DCM.
-
Under an inert atmosphere (N₂ or Ar), add a solution of 3 equivalents of Pd(PPh₃)₄ and 25 equivalents of PhSiH₃ in anhydrous DCM to the resin.
-
Gently agitate the mixture for 2 hours at room temperature.
-
Drain the reaction mixture.
-
Wash the resin thoroughly with DCM (3 x 5 mL), 0.5% Diisopropylethylamine (DIPEA) in DCM (3 x 5 mL), and finally with DCM (3 x 5 mL).
-
Perform a Kaiser test to confirm the presence of a free primary amine.[4]
Protocol 2: Boc-D-Phe Coupling and Deprotection in SPPS
This protocol outlines the coupling of Fmoc-protected amino acids to a resin-bound peptide with a deprotected Boc-D-Phe N-terminus, followed by the removal of the Boc group.
Materials:
-
Peptide-resin with a free amine
-
Boc-D-Phe-OH
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., Triisopropylsilane - TIPS)
Coupling Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
In a separate vessel, pre-activate Boc-D-Phe-OH (3 eq.) with a coupling reagent (e.g., HATU, 2.9 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF for 5-10 minutes.
-
Drain the DMF from the resin and add the activated Boc-D-Phe-OH solution.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
Boc Deprotection Procedure:
-
Wash the Boc-protected peptide-resin with DCM (3 x 5 mL).
-
Add a solution of 20-50% TFA in DCM containing a scavenger (e.g., 2.5% TIPS) to the resin.
-
Agitate the mixture for 30 minutes at room temperature.[3]
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3 x 5 mL), 10% DIPEA in DCM (3 x 5 mL), and finally with DCM (3 x 5 mL).
Protocol 3: Cbz-D-Phe Usage in Solid-Phase Synthesis
This protocol describes the incorporation of a Cbz-protected D-phenylalanine and its subsequent deprotection via catalytic transfer hydrogenation.
Materials:
-
Peptide-resin with a free amine
-
Cbz-D-Phe-OH
-
Coupling reagent and base (as in Protocol 2)
-
DMF
-
Palladium on activated carbon (10% Pd/C)
-
Hydrogen donor (e.g., ammonium formate, cyclohexene)
-
Anhydrous Tetrahydrofuran (THF)
Coupling Procedure:
-
Follow the coupling procedure as described in Protocol 2, substituting Boc-D-Phe-OH with Cbz-D-Phe-OH.
Cbz Deprotection Procedure (Catalytic Transfer Hydrogenation):
-
Swell the Cbz-protected peptide-resin in anhydrous THF.
-
Add 10% Pd/C (catalytic amount) and an excess of a hydrogen donor (e.g., 10 equivalents of ammonium formate).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin to remove the catalyst and wash thoroughly with THF, water, and DMF.
Visualizing the Workflow and Biological Context
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for SPPS incorporating orthogonally protected D-phenylalanine derivatives.
Incorporating D-amino acids, such as D-phenylalanine, into peptides can significantly impact their biological activity and stability. These modified peptides often interact with G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades. The inclusion of a D-amino acid can alter receptor binding affinity and selectivity, leading to agonistic or antagonistic effects.[5][6][7]
Caption: GPCR signaling pathway activated by a peptide containing D-phenylalanine.
Conclusion
The choice between this compound and its alternatives, Boc-D-Phe and Cbz-D-Phe, is a strategic decision in peptide synthesis. While Alloc provides a distinct orthogonal protection that is invaluable in complex synthetic schemes, both Boc and Cbz offer robust and well-established methodologies. A thorough understanding of the deprotection conditions, potential side reactions, and the overall synthetic strategy is paramount for selecting the most appropriate building block. The provided data and protocols serve as a guide for researchers to make informed decisions, ultimately leading to the successful synthesis of target peptides for a wide range of applications in research and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Bot Detection [iris-biotech.de]
- 5. Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Introduction of D-phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endogenous l- to d-amino acid residue isomerization modulates selectivity between distinct neuropeptide receptor family members - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Metal-Free Deprotection of Alloc-D-Phe
For researchers and professionals in drug development and peptide synthesis, the choice of protecting group strategy is critical for achieving high yields and purity. The allyloxycarbonyl (Alloc) group is a valuable tool for the protection of amines, including the alpha-amino group of D-phenylalanine (D-Phe). Its removal is traditionally accomplished using palladium catalysts. However, the demand for metal-free synthetic routes, driven by concerns over metal contamination in pharmaceutical products and environmental considerations, has led to the development of alternative deprotection methods.
This guide provides an objective comparison of a prominent metal-free deprotection method for Alloc-D-Phe with the conventional palladium-catalyzed approach, supported by experimental data and detailed protocols.
Performance Comparison: Metal-Free vs. Metal-Catalyzed Alloc Deprotection
The following table summarizes the key performance indicators for the iodine-mediated metal-free deprotection and the standard palladium-catalyzed deprotection of the Alloc group.
| Parameter | Metal-Free Method (Iodine-Mediated) | Metal-Catalyzed Method (Palladium) |
| Reagents | Iodine (I₂), Water (H₂O), PolarClean (PC)/Ethyl Acetate (EtOAc) | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Phenylsilane (PhSiH₃), Dichloromethane (DCM) |
| Reaction Time | 1.5 hours[1] | 1 - 16 hours[1][2] |
| Temperature | 50 °C[1] | Room Temperature[1] |
| Product Purity | >99%[1] | High, but potential for trace metal contamination |
| Key Advantages | Metal-free, environmentally benign solvents, high purity[1] | Well-established, reliable, mild reaction temperature |
| Key Disadvantages | Requires elevated temperature | Use of a toxic heavy metal catalyst, air-sensitive catalyst[1] |
Experimental Protocols
Metal-Free Deprotection: Iodine-Mediated Method
This protocol is adapted from a method developed for on-resin peptide synthesis and is applicable for the deprotection of this compound.[1]
Materials:
-
This compound-functionalized resin
-
Iodine (I₂)
-
Water (H₂O)
-
PolarClean (PC)
-
Ethyl Acetate (EtOAc)
-
Reaction vessel suitable for solid-phase synthesis
Procedure:
-
Swell the this compound-functionalized resin in a suitable solvent.
-
Prepare the deprotection solution by dissolving 5 equivalents of Iodine (I₂) in a 1:4 mixture of Water (H₂O) and PolarClean (PC)/Ethyl Acetate (EtOAc) (v/v), with a 1:8 molar ratio of I₂ to H₂O.[1]
-
Add the deprotection solution to the resin.
-
Heat the reaction mixture to 50 °C and maintain for 1.5 hours with gentle agitation.[1]
-
After the reaction is complete, filter the resin and wash thoroughly with a suitable solvent (e.g., PC/EtOAc, DMF, DCM) to remove residual iodine and byproducts.
-
The deprotected D-Phe-resin is now ready for the next coupling step.
Metal-Catalyzed Deprotection: Palladium-Catalyzed Method
This is a standard and widely used protocol for the deprotection of Alloc-protected amino acids on a solid support.[2]
Materials:
-
This compound-functionalized resin
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM)
-
Reaction vessel suitable for solid-phase synthesis
Procedure:
-
Swell the this compound-functionalized resin in dichloromethane (DCM).
-
Prepare the deprotection solution by dissolving 0.35 equivalents of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and 20 equivalents of phenylsilane (PhSiH₃) in DCM.[2]
-
Add the deprotection solution to the resin.
-
Agitate the mixture at room temperature for 1 hour.[2]
-
Filter the resin and wash extensively with DCM and DMF to remove the palladium catalyst and scavenger byproducts.
-
The deprotected D-Phe-resin is now ready for the subsequent coupling reaction.
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed reaction mechanism for the iodine-mediated deprotection and the catalytic cycle for the palladium-mediated deprotection.
Caption: Proposed mechanism for iodine-mediated Alloc deprotection.
Caption: Catalytic cycle for palladium-mediated Alloc deprotection.
Conclusion
The development of metal-free deprotection methods for the Alloc group presents a significant advancement in green peptide chemistry. The iodine-mediated approach offers a compelling alternative to traditional palladium catalysis, providing excellent purity without the risk of heavy metal contamination.[1] While the palladium-catalyzed method remains a robust and reliable technique, the choice of deprotection strategy will depend on the specific requirements of the synthesis, including regulatory considerations, cost, and environmental impact. For the synthesis of pharmaceutical peptides, the metal-free approach is particularly advantageous in simplifying downstream purification and mitigating concerns related to metal impurities.
References
A Comparative Guide to Manual vs. Automated Alloc Deprotection in Peptide Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of complex peptides is paramount. The allyloxycarbonyl (Alloc) protecting group is a valuable tool in solid-phase peptide synthesis (SPPS), offering orthogonality that allows for selective deprotection and on-resin modifications such as cyclization and branching. The removal of the Alloc group, typically mediated by a palladium(0) catalyst, can be performed either manually or using an automated peptide synthesizer. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid in selecting the optimal approach for your research needs.
Efficiency at a Glance: Manual vs. Automated Alloc Deprotection
The choice between manual and automated Alloc deprotection hinges on a balance of factors including throughput, hands-on time, and the level of process control required. While both methods can achieve complete deprotection, automation generally offers advantages in terms of reproducibility and reduced manual intervention.
| Parameter | Manual Deprotection | Automated Deprotection |
| Typical Reaction Time | 40 minutes (2 x 20 min)[1] - several hours[2] | ~30 minutes (dependent on synthesizer protocol) |
| Purity | High purity achievable with careful execution | Generally high; automated washes can lead to higher final purity[3][4] |
| Yield | Can be high, but subject to manual handling variability | Potentially higher and more consistent due to standardized fluidics and washing |
| Hands-on Time | High; requires constant operator attention | Low; "walk-away" operation after initial setup[3] |
| Reproducibility | Operator-dependent | High; protocol-driven consistency |
| Throughput | Low; typically one peptide at a time | High; sequential or parallel synthesis capabilities |
Experimental Protocols
Below are representative experimental protocols for both manual and automated on-resin Alloc deprotection.
Manual On-Resin Alloc Deprotection Protocol
This protocol is adapted from standard procedures for solid-phase peptide synthesis.[1]
Materials:
-
Alloc-protected peptide-resin
-
Dichloromethane (DCM)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Nitrogen gas for mixing (optional)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the Alloc-protected peptide-resin in DCM in a solid-phase synthesis vessel.
-
Prepare a solution of Pd(PPh₃)₄ (0.1-0.25 equivalents relative to the resin loading) in DCM.
-
Add the Pd(PPh₃)₄ solution to the resin.
-
Add phenylsilane (10-20 equivalents) to the resin suspension.
-
Mix the suspension gently (e.g., by bubbling nitrogen from the bottom or using a shaker) for 20 minutes at room temperature.
-
Drain the reaction solution.
-
Repeat the deprotection step (addition of fresh reagents and mixing) for another 20 minutes to ensure complete removal.
-
Wash the resin extensively with DCM to remove the catalyst and byproducts.
-
A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the complete removal of the Alloc group.[1]
Automated On-Resin Alloc Deprotection Protocol
This protocol is a general representation of a method that can be programmed on an automated peptide synthesizer, such as a CEM Liberty Blue.[5]
Reagents:
-
Deprotection Solution: A solution of Pd(PPh₃)₄ (e.g., 0.03 M) in DCM.
-
Scavenger Solution: A solution of phenylsilane (e.g., 0.75 M) in DCM.
-
Washing Solvent: Dichloromethane (DCM).
Automated Synthesizer Program:
-
Wash: The peptide-resin is automatically washed with DCM.
-
Reagent Delivery: The synthesizer delivers a defined volume of the Pd(PPh₃)₄ solution to the reaction vessel.
-
Reagent Delivery: The synthesizer delivers a defined volume of the phenylsilane solution to the reaction vessel.
-
Reaction: The reaction is mixed at a controlled temperature (e.g., room temperature or slightly elevated with microwave assistance) for a programmed duration (e.g., 2 x 15 minutes).
-
Drain: The reaction solution is automatically drained to waste.
-
Wash: A series of automated washes with DCM are performed to thoroughly remove residual reagents and byproducts.
Workflow Comparison
The following diagrams illustrate the workflows for manual and automated Alloc deprotection.
Chemical Mechanism of Alloc Deprotection
The deprotection of the Alloc group proceeds via a palladium-catalyzed reaction. The following diagram outlines the key steps in this transformation.
Conclusion
Both manual and automated methods are effective for Alloc deprotection in solid-phase peptide synthesis. The manual approach offers flexibility and is suitable for small-scale or occasional synthesis. However, for applications demanding high throughput, reproducibility, and minimal hands-on time, automated systems provide a significant advantage. The ability of automated synthesizers to perform repeated, precisely controlled washing steps can also contribute to a higher purity of the final deprotected peptide. The choice of method will ultimately depend on the specific requirements of the synthesis, available instrumentation, and desired scale of production.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Alloc-D-Phe
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), handling procedures, and disposal of Alloc-D-Phe. While a specific Safety Data Sheet (SDS) for this compound was not located, the following recommendations are based on the known hazards of the closely related compound, D-Phenylalanine. The toxicological properties of D-Phenylalanine are not fully investigated, and it is advised to handle it with caution as it may cause eye, skin, and respiratory tract irritation[1].
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards of D-Phenylalanine[1].
| Body Part | Personal Protective Equipment | Material/Type |
| Eyes | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-rated |
| Hands | Chemical-resistant Gloves | Nitrile or Neoprene |
| Body | Laboratory Coat | Standard fabric or chemical-resistant |
| Respiratory | NIOSH-approved Respirator | Required if working with powder outside of a fume hood |
Handling and Disposal Procedures
Proper operational and disposal plans are necessary to maintain a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid inhalation.
-
Avoid direct contact with skin and eyes.
-
Prevent the formation of dust.
-
Wash hands thoroughly after handling.
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Contaminated PPE and waste materials should be placed in a sealed container and labeled appropriately.
Emergency First Aid
In case of accidental exposure, immediate action is crucial. The following first aid measures are recommended based on the potential irritant properties of D-Phenylalanine[1].
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Seek medical attention. |
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
